Ofloxacin Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOOISJXWZMLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82419-36-1 (Parent) | |
| Record name | Ofloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70922609 | |
| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118120-51-7 | |
| Record name | Ofloxacin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118120-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ofloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2UWV315WA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action
Inhibition of Bacterial DNA Gyrase (Topoisomerase II)
Ofloxacin's primary mode of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for maintaining the topological state of DNA during replication and transcription. patsnap.comnih.gov This enzyme introduces negative supercoils into the bacterial DNA, a process vital for relieving the torsional stress that accumulates ahead of the replication fork. nih.govoup.com
Binding Site and Allosteric Modulation
Ofloxacin (B1677185) exerts its inhibitory effect by binding to the complex formed between DNA gyrase and bacterial DNA. patsnap.com This binding stabilizes the complex in a state where the enzyme is unable to proceed with its function of DNA re-ligation. mdpi.com The binding site for fluoroquinolones like ofloxacin is at the interface of the DNA and the gyrase enzyme, specifically within the "quinolone resistance-determining region" (QRDR) of the GyrA subunit. nih.govasm.org While not a direct competitive inhibitor of the ATP binding site, the binding of ofloxacin can be considered a form of allosteric modulation, as it locks the enzyme in a conformation that prevents the catalytic cycle from completing, even though it binds to a site distinct from the ATP-binding pocket. researchgate.net This stabilization of the cleavage complex is a key feature of its mechanism. mdpi.com
Disruption of DNA Replication and Transcription
By trapping the DNA gyrase-DNA complex, ofloxacin effectively blocks the progression of the replication fork. oup.com The stabilized complex becomes an obstacle, preventing the DNA from being properly unwound and replicated. patsnap.com This halt in DNA replication directly inhibits bacterial multiplication. nih.gov Furthermore, the inhibition of DNA gyrase also disrupts transcription, as the enzyme is necessary to relieve the supercoiling stress generated during the transcription process. patsnap.comdrugbank.com The accumulation of these stalled replication and transcription complexes leads to the generation of double-stranded DNA breaks, a lethal event for the bacterial cell. nih.govnih.gov
Selective Toxicity to Bacterial Topoisomerases over Mammalian Analogues
A critical aspect of ofloxacin's clinical utility is its selective toxicity towards bacterial topoisomerases over their mammalian counterparts. patsnap.com Ofloxacin exhibits a significantly higher affinity for bacterial DNA gyrase, with some reports suggesting it is 100 times greater than for mammalian topoisomerases. drugbank.com This selectivity is attributed to structural differences between the bacterial and mammalian enzymes. Human topoisomerase II functions as a homodimer, whereas bacterial DNA gyrase is a heterotetramer (GyrA2GyrB2). nih.gov Additionally, key amino acid residues that are crucial for the interaction with fluoroquinolones in bacterial topoisomerases are absent in the mammalian enzymes. nih.gov While high concentrations of fluoroquinolones can inhibit eukaryotic topoisomerase II, the concentrations achieved during standard therapy are selectively toxic to bacteria. mdpi.comnih.gov
Inhibition of Bacterial Topoisomerase IV
In addition to DNA gyrase, ofloxacin also targets topoisomerase IV, another essential type II topoisomerase in bacteria. patsnap.comnih.gov While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the primary target in Gram-positive bacteria. mdpi.com
Role in Chromosome Segregation
Topoisomerase IV plays a crucial role in the final stages of DNA replication, specifically in the segregation of newly replicated daughter chromosomes. oup.comasm.org During replication, the two circular daughter DNA molecules become interlinked, forming a structure known as a catenane. Topoisomerase IV is responsible for decatenating, or separating, these interlinked chromosomes, allowing them to be properly segregated into the daughter cells during cell division. oup.comdrugbank.com
Synergistic Inhibition of DNA Gyrase and Topoisomerase IV
Ofloxacin demonstrates a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, which are vital for bacterial survival. wikipedia.orgnih.govpatsnap.compatsnap.com DNA gyrase is responsible for introducing negative supercoils into DNA, a process necessary to relieve the torsional stress that builds up during DNA unwinding for replication. patsnap.com Topoisomerase IV, on the other hand, is primarily involved in the separation of replicated daughter DNA strands following replication. nih.govpatsnap.com
The synergistic inhibition of these two enzymes is a key feature of ofloxacin's broad-spectrum activity against both Gram-positive and Gram-negative bacteria. drugbank.comwikipedia.org While in Gram-negative bacteria the primary target is often DNA gyrase, in Gram-positive bacteria, topoisomerase IV is typically the more susceptible target. nih.govulb.ac.be However, many fluoroquinolones, including ofloxacin, exhibit potent activity against both enzymes. nih.gov This dual action ensures that if a mutation confers resistance to one enzyme, the other can still be effectively inhibited, although sequential mutations in both targets can lead to high-level resistance. nih.gov
The inhibitory process involves ofloxacin binding to the enzyme-DNA complex, which stabilizes it and prevents the enzymes from carrying out their function of DNA ligation. patsnap.comulb.ac.be This leads to the accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterium. nih.gov
Table 1: Target Enzymes of Ofloxacin Hydrochloride
| Enzyme | Function | Primary Target in |
|---|---|---|
| DNA Gyrase | Introduces negative supercoils into DNA, facilitating replication. patsnap.com | Gram-negative bacteria nih.govulb.ac.be |
| Topoisomerase IV | Separates replicated daughter DNA strands. nih.govpatsnap.com | Gram-positive bacteria nih.govulb.ac.be |
Interaction with the DNA-Enzyme Complex
Ofloxacin does not bind to the free enzyme or free DNA but rather to the complex formed between the enzyme and the DNA it is processing. patsnap.comnih.gov The drug intercalates into the DNA at the site of the double-strand break created by the enzyme, effectively forming a drug-enzyme-DNA ternary complex. nih.govulb.ac.be This complex traps the enzyme in its cleavage state, preventing the re-ligation of the DNA strands. ulb.ac.be
Research has shown that quinolones like ofloxacin bind to a pocket on the DNA created by the action of DNA gyrase. asm.org The binding is cooperative and involves interactions with both the DNA and specific amino acid residues on the enzyme subunits. asm.orgresearchgate.net For instance, in E. coli, a non-catalytic magnesium ion, coordinated with water molecules, acts as a bridge for hydrogen bonding between the quinolone and amino acid residues such as Ser83 and Asp87 on the GyrA subunit. nih.gov
Studies on ofloxacin's enantiomers (S- and R-isomers) have provided further insight into this interaction. The S-isomer, also known as levofloxacin (B1675101), is significantly more potent than the R-isomer. asm.orgnih.gov This difference in activity is not due to differences in drug transport but rather to the inhibitory activity against DNA gyrase. asm.org While both enantiomers have similar binding affinities to supercoiled DNA, the more active S-isomer has a higher molar binding ratio, suggesting that a greater number of molecules can assemble in the binding pocket of the enzyme-DNA complex. asm.orgnih.gov This enhanced binding of the S-isomer to the DNA-DNA gyrase complex is a critical determinant of its higher potency. asm.orgnih.gov
Computational studies on Mycobacterium leprae have further elucidated the interaction, showing that ofloxacin forms hydrogen bonds with residues like Asp47 in the native GyrA-DNA complex, and mutations in this region can lead to reduced binding and drug resistance. nih.gov
Table 2: Key Interactions in the Ofloxacin-DNA-Enzyme Complex
| Interacting Component | Role in Complex Formation |
|---|---|
| Ofloxacin | Intercalates into the cleaved DNA and stabilizes the complex. nih.govulb.ac.be |
| DNA Gyrase/Topoisomerase IV | Creates a binding pocket on the DNA for the drug. asm.org |
| DNA | Interacts directly with the quinolone molecule. asm.org |
| Magnesium Ion (Mg2+) | Facilitates hydrogen bonding between the drug and enzyme. nih.gov |
Pharmacokinetic and Pharmacodynamic Research
Absorption Dynamics and Bioavailability Studies
Ofloxacin (B1677185) hydrochloride is readily absorbed after oral administration, with the bioavailability of the tablet formulation being approximately 98%. nih.govwikipedia.org Peak serum concentrations (Cmax) are typically achieved within one to two hours following an oral dose. nih.gov
Studies have demonstrated a linear relationship between the dose of ofloxacin and the resulting plasma concentrations. nih.govtandfonline.com For instance, after a single 200 mg oral tablet, the mean peak plasma concentration (Cmax) is approximately 1.74 µg/mL, while a 300 mg tablet results in a Cmax of about 2.61 µg/mL. nih.govtandfonline.com When administered as an oral solution, the peak concentrations are slightly higher, reaching 2.24 µg/mL for a 200 mg dose and 3.25 µg/mL for a 300 mg dose. nih.govtandfonline.com Following multiple 200 mg and 300 mg oral doses, steady-state peak serum levels are predicted to be 2.2 µg/mL and 3.6 µg/mL, respectively. wikipedia.org The absolute bioavailability of the oral tablet is considered complete and has been measured to be as high as 105% +/- 7% when compared to intravenous administration. nih.govresearchgate.net
| Ofloxacin Dose (Oral) | Formulation | Mean Peak Serum Concentration (Cmax) |
|---|---|---|
| 200 mg (single dose) | Tablet | 1.74 µg/mL |
| 300 mg (single dose) | Tablet | 2.61 µg/mL |
| 200 mg (single dose) | Solution | 2.24 µg/mL |
| 300 mg (single dose) | Solution | 3.25 µg/mL |
| 400 mg (single dose) | Tablet | 3.14 µg/mL |
| 600 mg (single dose) | Tablet | 10.7 mg/L |
| 200 mg (multiple doses) | Tablet | 2.2 µg/mL (predicted at steady-state) |
| 300 mg (multiple doses) | Tablet | 3.6 µg/mL (predicted at steady-state) |
The oral absorption of ofloxacin can be significantly impaired by the concurrent administration of compounds containing divalent or trivalent cations. nih.gov Substances such as aluminum hydroxide (B78521) can chelate with ofloxacin in the gastrointestinal tract, leading to a decrease in its absorption and reduced serum concentrations. drugbank.comresearchgate.net While one study noted that colloidal aluminum phosphate (B84403) reduces the rate of ofloxacin absorption, it did not find a significant difference in the total percentage of the absorbed dose. researchgate.net However, other research indicates that co-administration of oral fluoroquinolones with cation-containing compounds may lead to impaired absorption. nih.gov This interaction can potentially reduce the efficacy of the antibiotic. drugbank.com
Distribution Profile
Ofloxacin is widely distributed throughout the body tissues and fluids. nih.govwikipedia.org Following oral administration, ofloxacin has been detected in lung tissue, blister fluid, prostatic fluid, prostatic tissue, sputum, and skin. nih.govwikipedia.org This extensive tissue penetration is associated with its high volume of distribution. nih.gov
Research has shown that ofloxacin penetrates well into inflammatory fluid, with one study reporting a mean peak level of 5.2 mg/L in blister fluid. nih.govnih.govoup.comoup.com The penetration into skin is also favorable, with studies on suction blister fluid (SBF) and cantharides blister fluid (CBF) showing high area under the concentration-time curve ratios when compared to serum (1.3 for SBF and 1.1 for CBF). researchgate.net In patients with chronic bronchitis, the penetration rate in bronchial mucosa was found to be at least 1 to 9 times the plasma concentration 2 hours after the last dose. mdpi.com
| Tissue/Fluid | Penetration Finding |
|---|---|
| Lung Tissue | Detected after oral administration nih.govwikipedia.org |
| Blister Fluid | Mean peak level of 5.2 mg/L nih.govnih.govoup.comoup.com |
| Prostatic Fluid | Detected after oral administration nih.govwikipedia.org |
| Prostatic Tissue | Detected after oral administration nih.govwikipedia.org |
| Sputum | Detected after oral administration nih.govwikipedia.org |
| Skin | Detected after oral administration nih.govwikipedia.org |
| Bronchial Mucosa | Penetration rate of 1 to 9 times plasma concentration mdpi.com |
In vitro studies have established that approximately 32% of ofloxacin in plasma is bound to proteins. nih.govwikipedia.orgdrugbank.com The extent of protein binding is not significantly affected by the drug concentration. pvj.com.pk This relatively low degree of protein binding contributes to the compound's wide distribution into body tissues. pvj.com.pk
In animal models, specifically in pigmented rabbits, topically administered ofloxacin has been shown to penetrate ocular tissues. arvojournals.org Following a single topical instillation of a 0.3% solution, ofloxacin is absorbed into the eye, achieving measurable concentrations in the cornea and aqueous humor. arvojournals.org One study demonstrated that maximal concentrations of ofloxacin were achieved within 30 minutes in these tissues. arvojournals.org Prolonged retention of ofloxacin was noted in the pigmented iris-ciliary body, which is attributed to melanin binding, a known characteristic of fluoroquinolones. arvojournals.org Systemic exposure following topical ocular administration is minimal, with maximum plasma concentrations being very low. arvojournals.org
Metabolic Pathways and Biotransformation
Ofloxacin hydrochloride undergoes limited metabolism in the human body, a characteristic that has been attributed to the stability of its chemical structure. Less than 10% of an administered dose is metabolized, with the majority of the drug being excreted unchanged. nih.gov This limited biotransformation is a key feature of its pharmacokinetic profile. The primary site of metabolism is the liver, where cytochrome P450 enzymes are responsible for the minor metabolic changes that do occur.
The chemical structure of ofloxacin, specifically its tricyclic pyridobenzoxazine ring, is thought to play a significant role in its metabolic stability. nih.gov This ring structure appears to decrease the extent to which the parent compound is metabolized. nih.gov While the precise mechanisms are complex, the inherent stability of this ring system likely renders it less susceptible to enzymatic degradation by hepatic enzymes. This results in a higher proportion of the active drug remaining in circulation and subsequently being excreted in its unchanged form.
Despite its limited metabolism, two minor metabolites of ofloxacin have been identified in plasma and urine: desmethyl ofloxacin and ofloxacin N-oxide. nih.gov These metabolites account for a very small fraction of the administered dose, typically less than 5% combined. nih.gov
Desmethyl Ofloxacin: This metabolite is formed through the removal of a methyl group from the piperazinyl substituent. It possesses some microbiological activity, but it is less potent than the parent compound, ofloxacin.
Ofloxacin N-oxide: This metabolite is created by the oxidation of the nitrogen atom in the piperazinyl ring. It has minimal antibacterial activity.
Below is a summary of the primary metabolites of this compound:
| Metabolite | Percentage of Dose | Antibacterial Activity |
|---|---|---|
| Desmethyl Ofloxacin | < 5% | Less active than Ofloxacin |
Elimination Kinetics
The elimination of this compound from the body is a well-characterized process, primarily occurring through the kidneys. The kinetics of its elimination are a critical factor in determining appropriate administration strategies, particularly in specific patient populations.
The primary route of elimination for ofloxacin is renal excretion, with between 65% and 80% of an orally administered dose being excreted unchanged in the urine within 48 hours. nih.govdrugbank.com Ofloxacin exhibits a biphasic elimination pattern, which means its elimination from the body occurs in two distinct phases. nih.gov This is characterized by an initial, more rapid phase of elimination followed by a slower, terminal phase. The elimination half-life of ofloxacin in individuals with normal renal function is typically between five to seven hours. nih.gov
The following table summarizes the excretion routes of this compound:
| Excretion Route | Percentage of Dose Excreted Unchanged |
|---|---|
| Renal | 65-80% |
The clearance of ofloxacin is highly dependent on renal function. nih.gov There is a linear correlation between the elimination half-life of ofloxacin and creatinine clearance, a key indicator of renal function. nih.gov In patients with impaired renal function, defined as a creatinine clearance rate of 50 mL/min or less, the clearance of ofloxacin is significantly reduced, leading to a prolonged half-life and accumulation of the drug in the body. nih.govnih.gov
This direct relationship between renal function and drug clearance necessitates dosage adjustments for patients with renal impairment to avoid potential toxicity. nih.govnih.govdroracle.ainih.gov For individuals with moderate to severe renal insufficiency, a reduction in the dose or an extension of the dosing interval is required to maintain safe and effective plasma concentrations of the drug. nih.govdroracle.ainih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Indices
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a crucial tool in antimicrobial therapy, integrating the time course of a drug's concentration in the body (pharmacokinetics) with its microbiological activity (pharmacodynamics). This approach helps in designing dosing regimens that maximize efficacy and minimize the development of resistance. For fluoroquinolones like ofloxacin, the bactericidal activity is concentration-dependent.
The efficacy of fluoroquinolones is best predicted by specific PK/PD indices that relate drug exposure to the minimum inhibitory concentration (MIC) of the target pathogen. mdpi.com The primary PK/PD index that correlates with the antimicrobial efficacy of ofloxacin is the ratio of the free fraction of the 24-hour area under the concentration-time curve to the MIC (fAUC/MIC). nih.gov
Clinical and preclinical studies have established target values for these indices that are associated with successful therapeutic outcomes. For Mycobacterium tuberculosis, a fAUC/MIC ratio of ≥100 has been associated with the greatest bactericidal activity and a reduced probability of developing resistance. nih.gov The key PK/PD indices for antimicrobial agents are generally categorized as follows:
| PK/PD Index | Description | Associated Antimicrobial Classes |
| fAUC/MIC | Ratio of the area under the free drug concentration-time curve over 24 hours to the Minimum Inhibitory Concentration. | Fluoroquinolones, Aminoglycosides, Vancomycin |
| fCmax/MIC | Ratio of the maximum free drug concentration to the Minimum Inhibitory Concentration. | Aminoglycosides |
| %fT > MIC | Percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration. | Beta-lactams, Penicillins |
This table provides a general classification of PK/PD indices for different antimicrobial classes.
Research has shown that achieving the target fAUC/MIC ratio is critical for the successful treatment of various infections. For instance, in the treatment of multidrug-resistant tuberculosis (MDR-TB), failure to achieve this target can lead to suboptimal outcomes. nih.gov
PK/PD modeling is instrumental in optimizing dosing regimens to ensure that the target PK/PD indices are achieved in the majority of a patient population, a concept known as the probability of target attainment (PTA). mdpi.com This is particularly important for infections caused by pathogens with varying susceptibility or in special patient populations where pharmacokinetics may be altered.
A notable application of this modeling is seen in the treatment of MDR-TB. A population pharmacokinetics study was conducted in South African patients with MDR-TB receiving a standard 800 mg daily dose of ofloxacin. The research revealed that a high proportion of these patients did not achieve the target fAUC/MIC of 100. nih.gov
Below are the key findings from the study:
| Parameter | Finding | Implication for Dosing |
| Probability of Target Attainment (PTA) | The PTA with the standard 800 mg dose was only 0.45. | The currently recommended ofloxacin dose was inadequate for the majority of this patient population. nih.gov |
| Simulated Dose Increase | Doubling the dose to 1,600 mg was predicted to increase the PTA to only 0.77. | A simple dose increase may not be sufficient to achieve the therapeutic target in many patients, suggesting a need for alternative strategies or more potent fluoroquinolones. nih.gov |
| MIC Variability | Mycobacterium tuberculosis isolates from Cape Town had significantly higher MICs than those from Durban. | Geographic differences in pathogen susceptibility must be considered when optimizing dosing regimens. nih.gov |
This study demonstrates how PK/PD modeling can identify shortcomings in standard dosing regimens and guide the development of more effective, individualized treatment strategies. nih.gov By simulating different dosing scenarios, clinicians can predict the likelihood of achieving therapeutic targets and select a regimen that is most likely to be successful for a given patient or population. mdpi.com
Pharmacogenomic Investigations
Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. longdom.org This field holds the potential for personalizing medicine by predicting drug efficacy and the likelihood of adverse drug reactions (ADRs) based on a person's genetic profile. Genetic variations, such as single nucleotide polymorphisms (SNPs), can alter the function of proteins involved in drug absorption, distribution, metabolism, and excretion (ADME), leading to significant inter-individual variability in drug response. longdom.orgmdpi.com
For many drugs, genetic polymorphisms in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, and in drug transporters are major sources of variable patient responses. mdpi.com However, pharmacogenomic research specifically for this compound is limited. Much of the available information is extrapolated from studies on the fluoroquinolone class as a whole.
Fluoroquinolones are known substrates for active transporters from the ATP-binding cassette (ABC) superfamily. Polymorphisms in genes encoding these transporters, such as ABCB1 (P-glycoprotein), can potentially affect the distribution of these drugs. For example, a case report concerning levofloxacin (B1675101), a related fluoroquinolone, found that a patient who experienced seizures carried polymorphisms in the efflux transporter genes ABCB1 and ABCG2. It was hypothesized that reduced activity of these transporters could have led to increased drug passage across the blood-brain barrier.
While direct evidence for ofloxacin is sparse, a case report has suggested a possible genetic predisposition to adverse reactions. A 48-year-old female developed a maculopapular rash after taking ofloxacin. Notably, her 21-year-old son experienced a similar, more severe reaction upon taking the same drug. This familial recurrence suggests a potential genetic basis for the hypersensitivity reaction, which could be related to polymorphisms in genes controlling drug metabolism or immune responses, such as the Human Leukocyte Antigen (HLA) system.
The genetic basis for adverse drug reactions can generally be categorized as follows:
| Category | Description | Potential Implication for Ofloxacin |
| Drug-Metabolizing Enzymes | Genetic polymorphisms can lead to altered enzyme activity, affecting drug clearance. mdpi.com | While ofloxacin is minimally metabolized, variations could still play a role in some individuals. |
| Drug Transporters | Polymorphisms in transporter genes (e.g., ABCB1) can alter drug distribution and elimination. | May influence ofloxacin concentrations in specific tissues, potentially affecting both efficacy and toxicity. |
| HLA System | Variations in HLA genes have been strongly associated with immune-mediated adverse drug reactions for various drugs. | Could be involved in hypersensitivity reactions to ofloxacin, as suggested by familial case reports. |
Currently, there are no established guidelines for pharmacogenomic testing prior to the administration of this compound. The existing data are not sufficient to create specific recommendations. Further research is needed to identify specific genetic variants that reliably predict efficacy or the risk of adverse events with ofloxacin treatment.
Antimicrobial Resistance Mechanisms and Dynamics
Target Site Modifications
The primary targets for ofloxacin (B1677185) and other fluoroquinolones are two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Bacteria can develop resistance by acquiring mutations in the genes that encode these enzymes, which alters the drug-binding site and reduces the antibiotic's efficacy. crstoday.commdpi.com This modification of the target is a common strategy for bacteria to evade antimicrobial agents. crstoday.com
DNA gyrase, composed of two GyrA and two GyrB subunits, is the primary target of ofloxacin in many Gram-negative bacteria. nih.govnih.gov Resistance frequently emerges from spontaneous mutations in the genes encoding these subunits, particularly within a specific "hot spot" known as the Quinolone Resistance-Determining Region (QRDR). plos.orgnih.govresearchgate.net
In the GyrA subunit, the QRDR is typically located between amino acids 67 and 106. plos.org Mutations in this region, especially at codons 83 and 87, are strongly associated with fluoroquinolone resistance. plos.orgnih.gov For instance, common substitutions like Serine-83 to Leucine (Ser83Leu) and Aspartate-87 to Asparagine (Asp87Asn) in E. coli have been shown to significantly increase the Minimum Inhibitory Concentration (MIC) of ofloxacin. plos.orgresearchgate.net While a single mutation, such as Ser83Leu, might be present in sensitive strains, it is often the presence of a second mutation (e.g., at Asp87) that confers a high-level resistance phenotype. plos.org Double mutations can lead to a tenfold or greater increase in MIC levels compared to sensitive strains. plos.org
Mutations in the gyrB gene, which encodes the B subunit of DNA gyrase, are a less frequent cause of resistance but can also contribute. nih.govresearchgate.net These mutations typically occur in a QRDR spanning from aspartate (Asp) 426 to lysine (B10760008) (Lys) 447. nih.gov A single point mutation, such as Glutamate-469 to Aspartate (Glu469Asp) in GyrB, has been shown to increase the MIC of ofloxacin by 128-fold in certain strains. researchgate.net
The table below summarizes common mutations in the QRDR of GyrA and their impact on ofloxacin susceptibility.
| Gene | Common Mutation Site | Amino Acid Substitution | Associated Organism Example | Impact on Resistance |
| gyrA | Codon 83 | Serine → Leucine/Tyrosine/Phenylalanine | E. coli, Enterobacter cloacae | High-level resistance, often in combination with other mutations. plos.orgnih.gov |
| gyrA | Codon 87 | Aspartate → Asparagine/Glycine/Tyrosine | E. coli, Klebsiella pneumoniae | Contributes significantly to high-level resistance. plos.orgnih.gov |
| gyrB | Codon 469 | Glutamate → Aspartate | Salmonella | Can lead to a substantial increase in ofloxacin MIC. researchgate.net |
In many Gram-positive bacteria, and also as a secondary mechanism in Gram-negative bacteria, the primary target for fluoroquinolones is DNA topoisomerase IV. nih.govnih.gov This enzyme is structurally similar to DNA gyrase, consisting of two ParC and two ParE subunits. nih.gov Mutations in the parC and parE genes, within their respective QRDRs, are a key mechanism of resistance. nih.govnih.gov
Resistance development is often a stepwise process. A primary mutation in gyrA may confer an initial level of resistance, but high-level resistance typically requires a secondary mutation, often in parC. oup.com Common mutations in ParC include substitutions at positions equivalent to Serine-79 and Aspartate-83 in Streptococcus pneumoniae or Serine-80 in Acinetobacter baumannii. oup.comfrontiersin.org
Mutations in the parE gene have also been implicated in fluoroquinolone resistance. nih.govnih.gov For example, substitutions such as Aspartate-435 to Asparagine (Asp-435 to Asn) have been identified in resistant clinical isolates. oup.com The presence of mutations in both DNA gyrase and topoisomerase IV is often associated with high-level resistance to ofloxacin and other fluoroquinolones. nih.gov
The following table details common mutations in the QRDRs of ParC and ParE.
| Gene | Common Mutation Site | Amino Acid Substitution | Associated Organism Example | Impact on Resistance |
| parC | Codon 80 (S. aureus) | Serine → Phenylalanine/Tyrosine | Staphylococcus aureus | Contributes to resistance, often secondary to a gyrA mutation. nih.gov |
| parC | Codon 80 (A. baumannii) | Serine → Leucine | Acinetobacter baumannii | Found in over 90% of fluoroquinolone-resistant strains. frontiersin.org |
| parE | Codon 435 (S. pneumoniae) | Aspartate → Asparagine | Streptococcus pneumoniae | Found in fluoroquinolone-resistant isolates. oup.com |
Efflux Pump Overexpression
A second major strategy bacteria use to resist ofloxacin is the active removal of the drug from the cell, a process mediated by efflux pumps. mdpi.comnih.gov These are membrane-spanning protein complexes that recognize and expel a wide range of toxic compounds, including antibiotics. nih.govnih.gov Overexpression of these pumps is a significant mechanism of resistance, as it prevents the intracellular drug concentration from reaching a level sufficient to inhibit the target enzymes. frontiersin.orgnih.gov Efflux pumps are categorized into several superfamilies based on their structure, energy source, and substrate specificity. explorationpub.com
The Major Facilitator Superfamily (MFS) is one of the largest groups of membrane transporters. mdpi.comnih.gov MFS pumps are secondary transporters, typically utilizing the proton motive force to energize the efflux of substrates. mcmaster.ca They are involved in resistance to a variety of antimicrobial agents. explorationpub.com A well-known example is the NorA efflux pump in Staphylococcus aureus, which is encoded by the norA gene. explorationpub.com Overexpression of NorA confers resistance to hydrophilic fluoroquinolones, including ofloxacin. explorationpub.comoup.com MFS transporters generally consist of 12 or 14 transmembrane helices and are a key component of intrinsic and acquired antibiotic resistance in many bacterial pathogens. explorationpub.commdpi.com
The ATP-Binding Cassette (ABC) superfamily represents a group of primary active transporters that couple the hydrolysis of ATP to the transport of substrates across cellular membranes. mdpi.comfrontiersin.org A typical ABC transporter consists of two transmembrane domains (TMDs) that form the translocation pathway and two nucleotide-binding domains (NBDs) located in the cytoplasm that bind and hydrolyze ATP. oaepublish.comnih.gov The energy from ATP hydrolysis drives conformational changes that result in the expulsion of the substrate from the cell. frontiersin.org In bacteria, ABC transporters are involved in the efflux of various compounds, including antibiotics, contributing to multidrug resistance. nih.govnih.gov For example, the expression of a specific ABC transporter component in Pseudomonas aeruginosa has been shown to increase in intermediate and resistant strains, correlating with a decrease in intracellular ciprofloxacin (B1669076) concentration, suggesting a role in active drug efflux. nih.gov
Efflux pumps play a crucial dual role in antimicrobial resistance. Firstly, the baseline or constitutive expression of certain efflux pumps contributes to the intrinsic or basal resistance of bacteria to many antibiotics. nih.govmdpi.com This low-level efflux activity can help the cell tolerate sub-inhibitory concentrations of drugs.
Secondly, and perhaps more critically, this basal activity provides a platform for the development of higher-level resistance. mdpi.com When bacteria are exposed to antibiotic concentrations near the MIC, cells that can upregulate their efflux pump expression have a survival advantage. biorxiv.org This overexpression allows them to pump the drug out more efficiently, keeping the intracellular concentration low and permitting growth. nih.gov This initial survival can provide the necessary time for the bacteria to acquire additional, more stable resistance mechanisms, such as target site mutations in gyrA or parC. mdpi.com Studies have shown that treatment conditions just above the MIC pose the greatest risk for the evolution of high-level drug resistance. biorxiv.org Therefore, efflux pump overexpression is often a first step in the pathway to clinically significant fluoroquinolone resistance. frontiersin.orgresearchgate.net
Reduced Outer Membrane Permeability and Porin Alterations
The outer membrane of Gram-negative bacteria serves as a formidable barrier, selectively controlling the influx of substances, including antibiotics like ofloxacin hydrochloride. frontiersin.orgbiorxiv.org Alterations in this membrane's permeability represent a significant mechanism of resistance. nih.gov Bacteria can modulate the expression or function of porins, which are protein channels that facilitate the passive diffusion of hydrophilic molecules across the outer membrane. nih.govmdpi.com
Two primary porin-based resistance strategies have been observed in clinical isolates:
Alteration of Porin Profiles: This can involve the complete loss or significant reduction in the expression of major porins. nih.gov For instance, the OmpF-defective mutant in Escherichia coli has been shown to exhibit resistance to several antibiotics, indicating that OmpF is a primary route for their entry. frontiersin.org
Altered Porin Function: Specific mutations within the porin genes can lead to structural changes in the protein, particularly in the L3 loop that forms the narrowest part of the channel. nih.gov These modifications can reduce the rate of antibiotic permeation without completely eliminating the porin. nih.gov
While porin alterations can independently contribute to resistance, their impact is often magnified when combined with other resistance mechanisms, such as the activity of efflux pumps or enzymatic degradation of the antibiotic. nih.gov The interplay between reduced influx and active efflux can significantly decrease the intracellular concentration of ofloxacin, rendering it ineffective.
Plasmid-Mediated Resistance Mechanisms
Historically, resistance to fluoroquinolones like ofloxacin was primarily attributed to chromosomal mutations. However, the discovery of plasmid-mediated quinolone resistance (PMQR) has highlighted the role of horizontal gene transfer in the dissemination of resistance. researchgate.netoup.com These resistance genes are located on transferable plasmids, facilitating their spread among different bacterial species. researchgate.net
Several distinct PMQR mechanisms have been identified:
Qnr Proteins: These proteins belong to the pentapeptide repeat family and protect the bacterial DNA gyrase and topoisomerase IV from the inhibitory action of quinolones. researchgate.netoup.com Different families of Qnr proteins exist, such as QnrA, QnrB, QnrS, and QnrD, each conferring varying levels of resistance. oup.com
Enzymatic Modification: The aac(6')-Ib-cr gene encodes an aminoglycoside acetyltransferase that is also capable of modifying fluoroquinolones, including ofloxacin, thereby reducing their efficacy. cambridge.org
Efflux Pumps: Plasmids can also carry genes that code for efflux pump proteins, such as QepA and OqxAB, which actively transport quinolones out of the bacterial cell. oup.comcambridge.org
While PMQR determinants typically confer low-level resistance on their own, they can facilitate the selection of higher-level resistance by enabling bacteria to survive in the presence of quinolones, thereby increasing the likelihood of acquiring chromosomal mutations. cambridge.org
Chromosomal Mutations Beyond Classical QRDRs
The primary mechanism of high-level fluoroquinolone resistance involves mutations within the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV. researchgate.netnih.gov However, mutations outside of these classical regions also contribute to ofloxacin resistance.
In a study of Streptomyces coelicolor A3(2), ofloxacin-resistant mutants were found to have mutations in genes not traditionally associated with quinolone resistance. For example, some resistant strains exhibited mutations in the DEAD/DEAH box helicase gene (sco6262), which were associated with higher levels of ofloxacin resistance. nih.gov Another identified mutation was in a TetR family transcriptional regulator, which is believed to lead to the upregulation of a putative drug efflux pump encoded by the sco3206 gene. nih.gov
Furthermore, research in Mycobacterium tuberculosis has identified novel substitutions in the gyrB gene at codon 499 (N→D) associated with ofloxacin resistance. besjournal.com These findings underscore that a comprehensive understanding of ofloxacin resistance requires looking beyond the well-characterized QRDR mutations and considering the broader genetic landscape that can influence drug susceptibility.
Development of Resistance during Therapy
The emergence of ofloxacin resistance during the course of therapy is a significant clinical concern, potentially leading to treatment failure. nih.gov The selective pressure exerted by the antibiotic can favor the survival and proliferation of pre-existing resistant subpopulations or the de novo development of resistant mutants. unc.edu
Studies have demonstrated the in vitro development of resistance in various bacterial species upon sequential exposure to subinhibitory concentrations of ofloxacin. For instance, a pilot study on Bacillus anthracis Sterne showed that repeated subculturing in the presence of ofloxacin led to a fourfold increase in the minimum inhibitory concentration (MIC), from 0.2 μg/ml to 0.8 μg/ml, after 13 passages. nih.gov This increased MIC remained stable for subsequent passages. nih.gov
The frequency of mutation to resistance can be influenced by environmental conditions. For Escherichia coli, the mutation frequency under standard laboratory conditions is extremely low (in the range of 1 x 10⁻¹⁰ to 1 x 10⁻¹²). nih.gov However, under conditions of limited oxygen, which may more closely mimic the in vivo environment of the gut, the mutation frequency was found to be significantly higher, in the order of 1 x 10⁻⁸. nih.gov The development of resistance during therapy is a complex process influenced by the bacterial species, the intensity and duration of antibiotic exposure, and the host environment.
Efflux Pump Inhibitors in Combating Ofloxacin Resistance
Efflux pumps are transmembrane proteins that actively extrude a wide range of substrates, including antibiotics like ofloxacin, from the bacterial cell. mdpi.com Overexpression of these pumps is a common mechanism of multidrug resistance. Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the intracellular concentration and efficacy of the antibiotic. mdpi.com
Several superfamilies of efflux pumps are involved in antibiotic resistance, including:
ATP-Binding Cassette (ABC) superfamily
Major Facilitator Superfamily (MFS)
Resistance-Nodulation-Division (RND) superfamily
Small Multi-Drug Resistance (SMR) family
Multi-Antimicrobial Extrusion Protein (MATE) family mdpi.com
The use of EPIs in combination with ofloxacin has been shown to significantly reduce the MIC in resistant bacterial strains. In a study on ofloxacin-resistant Mycobacterium tuberculosis isolates, various EPIs demonstrated the ability to reverse resistance. nih.govnih.gov
The following table summarizes the effect of different EPIs on the MIC of ofloxacin in resistant M. tuberculosis isolates:
| Efflux Pump Inhibitor | Number of Isolates with MIC Reduction (%) | Fold Reduction in MIC |
| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | 16/45 (35.5%) | 2-8 fold |
| Verapamil | 24/45 (53.3%) | 2-8 fold |
| 2,4-dinitrophenol (DNP) | 21/45 (46.6%) | 2-8 fold |
Data sourced from a study on 45 ofloxacin-resistant M. tuberculosis isolates. nih.govnih.gov
These findings indicate the involvement of active efflux pumps from both the MFS family (inhibited by CCCP and DNP) and the ABC transporter family (inhibited by verapamil) in ofloxacin resistance in M. tuberculosis. nih.gov The successful reduction of MIC by EPIs highlights their potential as adjunctive therapeutic agents to overcome efflux-mediated resistance to ofloxacin.
Drug Interactions: Molecular and Mechanistic Perspectives
Cytochrome P-450 Inhibition
The Cytochrome P-450 (CYP450) system is a superfamily of enzymes responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs that are CYP450 substrates, potentially increasing the risk of toxicity. In the context of ofloxacin (B1677185), its interaction with the CYP450 system is considered to be relatively minor, especially when compared to other fluoroquinolones like ciprofloxacin (B1669076).
Research indicates that ofloxacin is a weak inhibitor of the CYP1A2 isoenzyme. pediatriconcall.comresearchgate.net This particular enzyme is involved in the metabolism of several clinically important drugs. However, studies have shown that the inhibitory potential of ofloxacin on CYP1A2 and other isoforms such as CYP2C9, CYP2C19, CYP2D6, and CYP3A4 is negligible. nih.govresearchgate.net Therefore, clinically significant drug interactions due to CYP450 inhibition by ofloxacin are not widely expected. researchgate.net
| CYP450 Isoform | Ofloxacin's Inhibitory Potential | Clinical Significance |
|---|---|---|
| CYP1A2 | Weak inhibitor pediatriconcall.comresearchgate.net | Low, generally not considered clinically significant researchgate.net |
| CYP2C9 | Negligible nih.govresearchgate.net | Unlikely |
| CYP2C19 | Negligible researchgate.net | Unlikely |
| CYP2D6 | Negligible researchgate.net | Unlikely |
| CYP3A4 | Negligible researchgate.net | Unlikely |
Interactions Affecting QTc Prolongation
A significant safety concern with many fluoroquinolones is their potential to prolong the QTc interval of the electrocardiogram, which can increase the risk of serious cardiac arrhythmias such as Torsades de Pointes (TdP). nih.govnih.gov Ofloxacin has been associated with a lower risk of QTc prolongation compared to some other members of its class, like moxifloxacin. nih.gov However, the risk is not nonexistent and can be exacerbated when ofloxacin is co-administered with other drugs that also have QTc-prolonging effects. drugs.com
The underlying mechanism for this effect is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (HERG). nih.gov An in vitro study found ofloxacin to be the least potent inhibitor of the HERG channel among several tested fluoroquinolones. researchgate.net The co-administration of ofloxacin with other QTc-prolonging drugs can lead to an additive effect, increasing the likelihood of clinically significant cardiac events. drugs.com
Drugs with Potential for Additive QTc Prolongation with Ofloxacin:
Antiarrhythmics: Amiodarone, Sotalol, Quinidine, Procainamide, Disopyramide, Dofetilide, Ibutilide pediatriconcall.com
Antipsychotics: Thioridazine, Ziprasidone, Chlorpromazine pediatriconcall.comdrugbank.commedscape.com
Antidepressants: Citalopram, Amitriptyline drugbank.commedscape.com
Antimicrobials: Azithromycin, Clarithromycin drugbank.com
Other Agents: Cisapride, Pimozide, Bepridil pediatriconcall.comdrugbank.com
Interactions Affecting Serum Concentrations of Other Drugs
Ofloxacin can influence the serum concentrations of other medications through various mechanisms, including altered metabolism and renal excretion.
Warfarin: There have been reports of ofloxacin potentiating the anticoagulant effect of warfarin, leading to an increased International Normalized Ratio (INR) and risk of bleeding. drugs.comacpjournals.orgpharmacytimes.com The proposed mechanisms for this interaction are multifactorial and may include the suppression of vitamin K-producing intestinal flora by ofloxacin, or less likely, the inhibition of warfarin's hepatic metabolism. acpjournals.org
Methotrexate: The concurrent use of ofloxacin and methotrexate may lead to increased plasma concentrations of methotrexate. drugs.comdrugs.com The likely mechanism is the competitive inhibition of the renal tubular secretion of methotrexate by ofloxacin, which can delay its elimination and increase the risk of methotrexate-related toxicity. drugs.com
| Co-administered Drug | Effect of Ofloxacin Co-administration | Proposed Mechanism |
|---|---|---|
| Warfarin | Increased anticoagulant effect (INR) drugs.comacpjournals.org | Suppression of vitamin K-producing gut flora acpjournals.org |
| Glibenclamide (Glyburide) | Enhanced hypoglycemic effect humanjournals.com | Inhibition of ATP-sensitive potassium channels in pancreatic β-cells, leading to increased insulin secretion droracle.ai |
| Methotrexate | Increased serum concentration drugs.comdrugs.com | Competitive inhibition of renal tubular secretion drugs.com |
Interactions with Other Antimicrobials (e.g., Amoxicillin, Ampicillin)
The combination of ofloxacin with other antimicrobial agents can result in altered pharmacokinetic profiles. Notably, the co-administration of certain penicillins can affect the serum levels of ofloxacin.
It has been reported that the serum concentration of ofloxacin can be increased when it is combined with amoxicillin or ampicillin. drugbank.comdrugbank.com While the precise mechanism for this interaction is not fully elucidated, it may involve competition for renal excretion pathways, leading to a decrease in the clearance of ofloxacin.
In the context of treating Mycobacterium tuberculosis, in vitro studies have examined the bactericidal action of ofloxacin in combination with other antitubercular drugs. One study found that in exponential-phase cultures, ofloxacin increased the activity of isoniazid and rifampin. nih.gov However, against stationary-phase cultures, ofloxacin showed limited bactericidal activity and did not enhance the effects of isoniazid or rifampin. nih.gov
Pharmacokinetic Interactions with Co-administered Medications (e.g., Theophylline)
Theophylline is a methylxanthine drug with a narrow therapeutic index, and its metabolism is primarily mediated by CYP1A2. While some fluoroquinolones are known to significantly inhibit the clearance of theophylline, the interaction with ofloxacin is generally considered to be of minor clinical importance. nih.gov
One study investigating the pharmacokinetic interactions between ofloxacin and theophylline in healthy volunteers found that co-administration of ofloxacin for four days resulted in a statistically significant, yet modest, 12.1% decrease in theophylline clearance. nih.govasm.org This led to a corresponding small increase in the area under the concentration-time curve and average steady-state plasma concentrations of theophylline. nih.gov Despite these changes, there was no increase in the adverse effects associated with theophylline. nih.gov Another study found that the main pharmacokinetic parameters of theophylline, including Cmax, tmax, and serum half-life, were not altered when given in combination with ofloxacin. nih.gov
These findings suggest that while a minor pharmacokinetic interaction between ofloxacin and theophylline may exist, it is unlikely to be clinically significant in most patients. nih.gov
Toxicological Research and Adverse Event Pathophysiology
Genotoxicity and Mutagenicity Studies
Ofloxacin (B1677185) hydrochloride has been evaluated in a variety of genotoxicity and mutagenicity assays to determine its potential to cause genetic damage. The results from these studies present a mixed profile, with outcomes often depending on the specific test system and cell type used.
The Ames test, a widely used method for detecting mutagenic properties of chemical compounds using bacteria, has been performed for ofloxacin. Studies indicate that ofloxacin was not mutagenic in the Ames test japer.in. This suggests that the compound does not induce gene mutations by base-pair substitutions or frameshifts in the tested bacterial strains.
Specific results for ofloxacin in the SOS Chromotest, which measures the induction of the SOS DNA repair system in Escherichia coli as an indicator of DNA damage, are not extensively detailed in the available research. The SOS Chromotest is a colorimetric assay that serves as a rapid screening tool for genotoxic compounds wikipedia.org. While it is considered a useful complement to the Ames test, detailed public data on ofloxacin's performance in this specific assay is limited.
The potential for ofloxacin to induce chromosomal aberrations—changes in chromosome structure or number—has been investigated in mammalian cells. An in vitro cytogenetic assay found ofloxacin did not induce significant chromosomal aberrations in cultured human lymphocytes japer.inresearchgate.net.
However, studies on levofloxacin (B1675101), the S-isomer of ofloxacin, have shown dose-dependent positive responses for chromosomal aberrations in in vitro tests on Chinese hamster cells nih.gov. This contrasts with in vivo studies where no significant induction of aberrations was observed, suggesting that at therapeutic concentrations in a whole organism, the risk may be lower nih.gov. The mechanism for such aberrations, when observed in vitro, is often attributed to the interaction of fluoroquinolones with mammalian topoisomerase II, an enzyme analogous to the bacterial DNA gyrase that is the primary target of these antibiotics researchgate.net.
Unscheduled DNA synthesis (UDS) is a DNA repair process that replaces a damaged section of DNA, and its measurement is used to assess the DNA-damaging potential of a substance. Ofloxacin has yielded conflicting results in UDS assays. In a UDS assay using human fibroblasts, ofloxacin was found to be negative, indicating no induction of DNA repair in these cells japer.in. Conversely, a positive result was observed in the UDS test when using rat primary hepatocytes japer.inmdpi.com. This discrepancy highlights a cell-type-specific effect, suggesting that metabolic activation in liver cells may produce intermediates capable of damaging DNA japer.in.
| Assay | Test System | Result | Reference |
|---|---|---|---|
| Ames Test | S. typhimurium, E. coli | Negative | japer.in |
| Chromosomal Aberration | Human Lymphocytes (in vitro) | Negative | researchgate.net |
| Chromosomal Aberration (for Levofloxacin) | Chinese Hamster Cells (in vitro) | Positive (Dose-dependent) | nih.gov |
| Unscheduled DNA Synthesis (UDS) | Human Fibroblasts | Negative | japer.in |
| Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | Positive | japer.in |
Mitochondrial Toxicity Investigations
There is growing evidence that fluoroquinolones, including ofloxacin, can exert toxic effects on mitochondria. Mitochondria, being of bacterial origin, possess their own DNA and replication machinery, which can be inadvertently targeted by these antibiotics.
Research in the yeast Saccharomyces cerevisiae has shown that ofloxacin can induce mitochondrial mutations, and this effect is dependent on intramitochondrial ATP nih.gov. The proposed mechanism involves the inhibition of the DNA ligation function of mitochondrial topoisomerase II, leading to DNA breaks that are reparable through recombination pathways nih.gov. This suggests that ofloxacin's genetic activity in yeast is linked to its impact on mitochondrial DNA integrity.
Broader investigations into fluoroquinolone-induced mitochondrial toxicity in human cells have identified several mechanisms. These include the depletion of mitochondrial DNA (mtDNA), the generation of reactive oxygen species (ROS), and the disruption of the electron transport chain (ETC) mdpi.com. Recent proteomic studies have identified specific mitochondrial protein off-targets for fluoroquinolones, such as isocitrate dehydrogenase isoform 2 (IDH2) and apoptosis-inducing factor mitochondrial 1 (AIFM1). The interaction with these enzymes can impair mitochondrial metabolism and the biogenesis of respiratory chain complexes, leading to mitochondrial dysfunction japer.in.
Cardiotoxicity: Mechanisms of QTc Prolongation
Ofloxacin, like other fluoroquinolones, has been associated with prolongation of the QTc interval on an electrocardiogram, which is a risk factor for a serious cardiac arrhythmia known as Torsades de Pointes (TdP). The primary mechanism underlying this effect is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel nih.gov.
The hERG channel is crucial for cardiac repolarization, mediating the rapid delayed rectifier potassium current (IKr). Inhibition of this channel by drugs slows the efflux of potassium ions from cardiac myocytes, thereby prolonging the action potential duration and, consequently, the QT interval. Among the fluoroquinolones, ofloxacin is considered to have one of the least potent effects on the IKr channel when compared to agents like sparfloxacin or grepafloxacin.
Neurological Adverse Events and Central Nervous System Excitation
A range of central nervous system (CNS) adverse events, including seizures, confusion, hallucinations, and psychosis, have been associated with ofloxacin. The primary pathophysiological mechanism is believed to be the modulation of neurotransmitter activity, particularly involving the gamma-aminobutyric acid (GABA) system japer.in.
Ofloxacin can act as an antagonist at the GABA-A receptor, inhibiting the binding of GABA, which is the main inhibitory neurotransmitter in the CNS japer.in. This inhibition reduces the normal inhibitory tone in the brain, leading to a state of CNS excitation and an increased risk of seizures japer.in. The epileptogenic activity of quinolones is closely related to their potency in inhibiting GABA receptor binding mdpi.com. Ofloxacin has been shown to inhibit GABA binding in isolated rat neurons in a concentration-dependent manner nih.gov. This effect can be enhanced by the concurrent use of certain non-steroidal anti-inflammatory drugs (NSAIDs), which can further increase the competitive inhibition of GABA receptors researchgate.net. Additionally, some research suggests a potential activation of the excitatory N-methyl-D-aspartate (NMDA) receptors may also contribute to fluoroquinolone-induced neurotoxicity.
| Compound Name |
|---|
| Ofloxacin Hydrochloride |
| Levofloxacin |
| Sparfloxacin |
| Grepafloxacin |
| Gamma-aminobutyric acid (GABA) |
| Potassium |
Chondrotoxicity and Articular Cartilage Effects in Immature Animals
Quinolone-induced arthropathy, characterized by damage to articular cartilage in weight-bearing joints, is a significant toxicological finding observed in juvenile animals. nih.govnih.gov This chondrotoxicity is a primary reason for the restricted use of fluoroquinolones in pediatric populations. researchgate.net The effect appears to be both age- and dose-related, with immature animals being particularly susceptible. nih.gov
Histological examinations of affected joints in animal models reveal distinct changes, including the loss of chondrocytes, degeneration of the cartilage matrix, and the formation of blisters and erosions on the cartilage surface. researchgate.net Studies in immature rats and dogs have demonstrated these effects. For instance, a single high oral dose of ofloxacin (1,200 mg/kg) caused detectable cartilage damage in the knee joints of juvenile rats within 12 hours of administration. nih.gov
Research also indicates a synergistic effect between ofloxacin and magnesium deficiency in inducing joint cartilage lesions. nih.govnih.gov In studies with 4-week-old rats, ofloxacin treatment at doses that did not cause cartilage damage in animals on a standard diet resulted in significant lesions in rats that were simultaneously fed a magnesium-deficient diet. nih.gov This suggests that magnesium levels may play a crucial role in the pathogenesis of quinolone-induced arthropathy. nih.gov The proposed primary mechanism involves the chelation of magnesium ions by quinolones, which impairs the function of chondrocyte surface β1 integrins and disrupts the vital interaction between the cartilage cells and the extracellular matrix. researchgate.net
| Ofloxacin Dose (b.i.d.) | Treatment Duration | Diet | Incidence of Cartilage Lesions | Reference |
|---|---|---|---|---|
| 30 mg/kg | 7 days | Standard | 0/12 rats | nih.gov |
| 30 mg/kg | 7 days | Magnesium-deficient | 10/12 rats | nih.gov |
| 100 mg/kg | 5 days | Standard | Lesions occurred | nih.gov |
Studies in juvenile dogs have also been conducted to determine non-arthropathic doses and to measure the concentration of ofloxacin in serum and articular cartilage. These studies found that drug concentrations in the cartilage were approximately 1.8 to 2.0 times higher than the corresponding serum concentrations. researchgate.net
The chondrotoxicity observed with ofloxacin is mediated at the cellular level by the induction of chondrocyte apoptosis, or programmed cell death. nih.govresearchgate.net Research has elucidated several interconnected pathways that contribute to this process, with oxidative stress and disruption of cell-matrix interactions playing central roles.
One key mechanism involves the generation of oxidative stress. Studies on chondrocytes from juvenile rabbits have shown that ofloxacin induces a concentration-dependent increase in the production of intracellular reactive oxygen species (ROS). nih.gov This overproduction of ROS leads to subsequent cellular damage, including significant lipid peroxidation and DNA damage. nih.govkisti.re.kr Concurrently, ofloxacin causes a rapid decrease in the activities of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx), further exacerbating the state of oxidative stress. nih.gov
Another critical pathway involves the disruption of β1 integrin receptor function. nih.gov Integrins are cell surface receptors that mediate the attachment of chondrocytes to the extracellular matrix, a process vital for their survival and function. Ofloxacin has been shown to interfere with these β1 integrin functions, leading to the initiation of apoptosis. nih.govbohrium.com This disruption is thought to trigger a downstream signaling cascade involving the epidermal growth factor receptor (EGFR), which ultimately leads to increased ROS production via the Nox2 enzyme and subsequent apoptosis. bohrium.com
The apoptotic process itself is executed through a caspase-dependent mitochondrial pathway. Ofloxacin exposure leads to the activation of caspase-8, an initiator caspase. nih.govosti.gov This activation triggers a cascade involving the activation of caspase-9 and the executioner caspase-3. researchgate.netnih.gov Furthermore, ofloxacin stimulates the translocation of cytochrome c from the mitochondria into the cytosol and causes a decrease in the mitochondrial transmembrane potential, both of which are hallmark events in the intrinsic pathway of apoptosis. nih.govosti.gov The levels of pro-apoptotic proteins such as Bax, tBid, and p53 have also been found to increase in a concentration- and time-dependent manner following ofloxacin treatment. nih.govosti.gov
| Cellular Effect | Observation | Reference |
|---|---|---|
| Reactive Oxygen Species (ROS) | Concentration-dependent increase in intracellular ROS production. | nih.gov |
| Lipid Peroxidation | Significant, concentration-dependent increase. | nih.gov |
| DNA Damage | Concentration-dependent damage observed via comet assay. | nih.gov |
| Antioxidant Enzymes (SOD, GPx, Catalase) | Rapid decrease in activity after treatment. | nih.gov |
| Apoptotic Pathway | Involvement of caspase-8-dependent mitochondrial pathway. | nih.govosti.gov |
| Mitochondrial Changes | Translocation of cytochrome c and decreased transmembrane potential. | nih.govosti.gov |
Reproductive and Developmental Toxicity Studies
The reproductive and developmental toxicity of ofloxacin has been evaluated in animal models, primarily rats and rabbits. These studies have investigated the effects of the compound on fertility, embryonic and fetal development, and perinatal and postnatal outcomes.
Regarding developmental toxicity, ofloxacin has not been found to be teratogenic in rats or rabbits. nih.govnih.gov Studies administering ofloxacin during the period of organogenesis showed no evidence of teratogenic effects at oral doses as high as 810 mg/kg/day in pregnant rats and 160 mg/kg/day in pregnant rabbits. nih.govmotherfigure.com However, at high doses, ofloxacin did demonstrate fetotoxicity. motherfigure.comdrugs.com In rats, doses of 810 mg/kg/day resulted in decreased fetal body weight, increased fetal mortality, and minor skeletal variations such as the development of cervical ribs. nih.gov In rabbits, a dose of 160 mg/kg also led to increased fetal mortality and decreases in maternal body weight and food intake. nih.gov Despite the observation of minor skeletal variations, these were not considered indicators of teratogenicity. nih.gov
Perinatal and postnatal toxicity studies in rats, with doses up to 360 mg/kg, showed no adverse effects on late fetal development, labor, delivery, lactation, or the viability and growth of the newborn. nih.govmotherfigure.com
| Study Type | Species | Maximum Dose | Findings | Reference |
|---|---|---|---|---|
| Fertility & General Reproduction | Rat | 360 mg/kg/day | No impairment of male or female fertility. | nih.gov |
| Teratogenicity (Organogenesis) | Rat | 810 mg/kg/day | No teratogenicity. Fetotoxicity (decreased weight, increased mortality) and minor skeletal variations observed at this dose. | nih.gov |
| Teratogenicity (Organogenesis) | Rabbit | 160 mg/kg/day | No teratogenicity. Fetotoxicity (increased mortality) and maternal toxicity observed at this dose. | nih.gov |
| Perinatal/Postnatal Development | Rat | 360 mg/kg/day | No adverse effects on late fetal development, delivery, lactation, or neonatal growth. | nih.gov |
Advanced Analytical Methodologies and Stability Studies
Quantification in Biological Matrices and Pharmaceutical Formulations
The determination of ofloxacin (B1677185) in complex samples such as biological fluids and pharmaceutical dosage forms requires sensitive, specific, and reliable analytical methods. Various chromatographic, spectrophotometric, and electrochemical techniques have been successfully employed for this purpose.
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, stands as a cornerstone for the analysis of ofloxacin. These methods are widely used for their precision, accuracy, and ability to separate the analyte from potential interferences in both bulk drug and formulated products. sphinxsai.comscholarsresearchlibrary.com
A validated RP-HPLC method for ofloxacin in bulk and pharmaceutical dosage forms utilized a Polaris C18 column with a mobile phase composed of a buffer (0.01 M ammonium (B1175870) acetate (B1210297), pH 3 with ortho-phosphoric acid) and acetonitrile (B52724) in an 80:20 v/v ratio. scholarsresearchlibrary.com Detection was performed at a wavelength of 294 nm. scholarsresearchlibrary.com This method demonstrated linearity over a concentration range of 10-30 μg/mL and was successfully applied to the assay of tablet formulations. scholarsresearchlibrary.com Another stability-indicating RP-HPLC method was developed and validated according to International Council for Harmonisation (ICH) guidelines, proving its utility for routine quality control analysis. sphinxsai.com This method was found to be accurate, with percentage recoveries between 92.9% and 97.6%. sphinxsai.com
The following table summarizes the chromatographic conditions for a typical RP-HPLC method for Ofloxacin quantification.
| Parameter | Condition |
| Column | Polaris C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.01 M Ammonium Acetate (pH 3.0) : Acetonitrile (80:20 v/v) |
| Detection Wavelength | 294 nm |
| Linearity Range | 10-30 µg/mL |
| Application | Bulk Drug, Pharmaceutical Tablets |
For the highly sensitive and selective quantification of ofloxacin in complex biological matrices like plasma, tear fluid, and aqueous humor, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. jbclinpharm.orgnih.govresearchgate.netuwc.ac.zaresearchgate.net This technique combines the superior separation capabilities of HPLC with the specific detection power of mass spectrometry.
One LC-MS/MS method for determining ofloxacin in human plasma involved a simple protein precipitation step for sample preparation. researchgate.net Chromatographic separation was achieved on a Luna 5 μm PFP column with a mobile phase of acetonitrile and water containing 0.1% formic acid (50:50, v/v). researchgate.net The method was validated over a concentration range of 0.078-20 μg/mL, demonstrating excellent precision with within-day and between-day coefficients of variation lower than 7%. researchgate.net Another method for simultaneous determination with cefixime (B193813) in plasma used a Zorbax eclipse XBD C18 column and a mobile phase of acetonitrile, methanol, and 0.5% formic acid. jbclinpharm.orgnih.gov This assay was linear from 4 to 500 ng/mL for ofloxacin, with a lower limit of quantification (LLOQ) of 4 ng/mL. jbclinpharm.orgnih.gov
A rapid UPLC-MS method was developed for analysis in human aqueous humor, with a total analysis time of just three minutes and a linearity range of 0.1 to 8 μg/mL. nih.gov For analysis in ocular biofluids like tears, a method was established using an Agilent SB C18 column, showing a linearity of 0.7812–200 ng/mL. researchgate.net
The table below outlines key parameters for a validated LC-MS/MS method for ofloxacin in human plasma.
| Parameter | Condition |
| Biological Matrix | Human Plasma |
| Sample Preparation | Protein Precipitation with Acetonitrile |
| Chromatography | Zorbax eclipse XBD C18 column |
| Mobile Phase | Acetonitrile : Methanol : 0.5% Formic Acid (23:10:67 v/v) |
| Detection | Tandem Mass Spectrometry (Positive Ion Mode) |
| Linearity Range | 4-500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL |
High-Performance Thin Layer Chromatography (HPTLC) offers a simple, versatile, and high-throughput alternative for the quantification of ofloxacin. This method is particularly useful for the analysis of combined dosage forms and for determining residues on manufacturing equipment surfaces. oup.comjocpr.comoup.comjocpr.comresearchgate.net
A validated HPTLC method for the simultaneous estimation of ofloxacin and cefixime in tablets used a mobile phase of Methanol: Ethyl acetate: Ammonia (3.5: 3.5: 1.5 v/v/v) with UV detection at 295 nm. jocpr.comjocpr.com The method was linear over a concentration range of 50-500 ng/band for both drugs. jocpr.comjocpr.com Another HPTLC method was developed for determining ofloxacin residues on stainless steel surfaces, employing densitometric quantification with fluorescence detection at 313 nm. oup.comoup.com This method achieved a limit of quantification of 2 ng, demonstrating its high sensitivity for cleanliness control in pharmaceutical manufacturing. oup.com
Key details of an HPTLC method for combined tablet dosage forms are presented below.
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F254 HPTLC plates |
| Mobile Phase | Methanol : Ethyl acetate : Ammonia (3.5:3.5:1.5 v/v/v) |
| Detection Wavelength | 295 nm |
| Linearity Range | 50-500 ng/band |
| Retention Factor (Rf) | 0.61 ± 0.12 |
| Application | Combined Tablet Dosage Form |
UV-Visible spectrophotometry provides a simple, rapid, and cost-effective approach for the quantification of ofloxacin in pharmaceutical formulations. asianpubs.orgscielo.brhakon-art.comscielo.brnaturalspublishing.comprimescholars.comwalshmedicalmedia.comijrpc.comresearchgate.netjocpr.com These methods are based on the principle that ofloxacin absorbs ultraviolet radiation at a specific wavelength.
Several methods have been developed using different solvents and pH conditions. One method involves measuring the absorbance of ofloxacin in 0.1 M HCl at its absorption maximum (λmax) of 293 nm. scielo.brwalshmedicalmedia.com This method was found to be linear over a concentration range of 0.63-12.5 µg/mL. scielo.br Another approach uses a phosphate (B84403) buffer of pH 6.8, where ofloxacin exhibits a λmax at 284.0 nm and obeys Beer's law in the range of 1-6 µg/mL. hakon-art.com Derivative spectrophotometry has also been employed to enhance specificity and resolve potential interferences from excipients. jocpr.com Indirect spectrophotometric methods, involving reactions with reagents like N-bromosuccinimide or cerium (IV) sulphate, have also been reported, offering high sensitivity. scielo.brnaturalspublishing.com
The table below summarizes parameters for two direct UV spectrophotometric methods.
| Method | Solvent/Medium | λmax (nm) | Linearity Range (µg/mL) |
| Method A | 0.1 M Hydrochloric Acid | 293 | 0.63 - 12.5 |
| Method B | pH 6.8 Phosphate Buffer | 284 | 1 - 6 |
Electrochemical methods, particularly voltammetry, have emerged as highly sensitive and selective techniques for ofloxacin determination. nih.gove3s-conferences.orgnih.govresearchgate.nethep.com.cnbioengineer.orgresearchgate.netrsc.orgscholar-press.com These methods rely on the electroactive nature of the ofloxacin molecule, which can be oxidized at a specific potential on the surface of an electrode.
Various modified electrodes have been developed to enhance the sensitivity and lower the detection limit for ofloxacin. For instance, a sensor based on a graphene/zinc oxide nanocomposite-modified glassy carbon electrode (GCE) showed a linear response to ofloxacin in the range of 1–100 μM, with a detection limit of 0.33 μM. researchgate.netrsc.org Another approach used a laser-modified GCE for determination by differential pulse voltammetry, achieving a linear range of 0.25 to 200 μM and a detection limit of 75 nM. nih.gov These sensors have been successfully applied to determine ofloxacin in environmental water samples and have potential for therapeutic drug monitoring. nih.govhep.com.cn A multi-wall carbon nanotube-Nafion film-coated GCE also demonstrated excellent enhancement effects, with a detection limit of 8.0 × 10⁻⁹ mol/L. hep.com.cn
Stability-Indicating Methods and Degradation Product Analysis
Stability-indicating methods are crucial for ensuring that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. Forced degradation studies are performed under various stress conditions to generate potential degradation products and validate the method's specificity. sphinxsai.comrjptonline.orgrjptonline.org
An HPTLC method was developed and used to monitor the stability of ofloxacin under stress conditions as per ICH guidelines, including acidic, alkaline, and neutral hydrolysis, as well as oxidation and photolysis. rjptonline.orgrjptonline.org The study found that ofloxacin undergoes significant degradation under acidic and alkaline hydrolytic conditions, while it remains relatively stable under neutral hydrolysis and oxidative stress. rjptonline.org The HPTLC method was able to effectively resolve the intact drug from its degradation products, confirming its utility as a stability-indicating method. rjptonline.org
Similarly, an RP-HPLC method was specifically developed and validated as a stability-indicating assay. sphinxsai.com Such methods are essential for determining the shelf-life of pharmaceutical products and ensuring their quality throughout their lifecycle.
The results of a forced degradation study on ofloxacin are summarized below.
| Stress Condition | Observation |
| Acidic Hydrolysis | Significant degradation observed |
| Alkaline Hydrolysis | Significant degradation observed |
| Neutral Hydrolysis | No significant degradation |
| Oxidative (e.g., H₂O₂) Stress | No significant degradation |
| Photolysis | Degradation observed |
Forced Degradation Studies (Acidic, Alkaline, Oxidative, Thermal, Photolytic, Humidity)
Forced degradation studies are essential in the development of pharmaceuticals to establish the intrinsic stability of a drug substance, understand its degradation pathways, and develop stability-indicating analytical methods. Ofloxacin hydrochloride has been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, thermal, photolytic, and humidity stress.
Under acidic conditions, this compound has demonstrated susceptibility to degradation. One study involving refluxing with 1 N hydrochloric acid at 40°C for six hours resulted in a 6.69% degradation of the drug. In alkaline conditions, using 1 N sodium hydroxide (B78521) under the same temperature and duration, the degradation was slightly higher at 7.95%. Another study found that ofloxacin is affected by both acidic and alkaline hydrolytic conditions.
Oxidative degradation, induced by agents such as hydrogen peroxide, has been shown to be a significant degradation pathway for ofloxacin. In one instance, treatment with 6% hydrogen peroxide at room temperature for six hours led to a 6.09% degradation. Another study reported a more substantial degradation of 14.17% under oxidative stress, where seven unknown impurities were detected. This suggests that ofloxacin is particularly sensitive to oxidation.
Thermal stress has a comparatively lesser impact on the stability of this compound. Exposure to a dry heat of 105°C for four hours resulted in a minimal degradation of 2.81%. This indicates a relatively good thermal stability of the compound in its solid state.
Photolytic degradation studies, exposing the drug to UV or visible light, have also been conducted. Ofloxacin has been found to be susceptible to photodegradation, which can lead to a reduction in its antibacterial activity. The extent of degradation can be influenced by factors such as the presence of excipients and the light transmittance of packaging materials. For instance, after 113 days of exposure to UVA radiation, a photodegradation of 11.91% was observed for ofloxacin in the solid phase in the presence of excipients.
Studies on the effect of humidity are also a crucial part of forced degradation testing, although specific percentage degradation values under humidity stress are not as commonly detailed in the cited literature as for other stress factors.
The following table summarizes the findings from various forced degradation studies on ofloxacin.
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagent/Method | Duration | Temperature | Degradation (%) | Reference |
|---|---|---|---|---|---|
| Acidic Hydrolysis | 1 N HCl | 6 hours | 40°C | 6.69 | |
| Alkaline Hydrolysis | 1 N NaOH | 6 hours | 40°C | 7.95 | |
| Oxidative | 6% H₂O₂ | 6 hours | Room Temp | 6.09 | |
| Oxidative | Not Specified | Not Specified | Not Specified | 14.17 | researchgate.net |
| Thermal | Dry Heat | 4 hours | 105°C | 2.81 | |
| Photolytic | UVA Radiation | 113 days | Not Specified | 11.91 | nih.gov |
Identification and Characterization of Degradation Products
The identification and characterization of degradation products are critical for ensuring the safety and efficacy of a pharmaceutical product. Various analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), have been employed to elucidate the structures of impurities formed during the forced degradation of ofloxacin.
Under photolytic stress , two primary degradation pathways have been suggested: decarboxylation and the opening of the piperazinyl ring. nih.gov The structures of two main degradation products from ofloxacin in the solid state have been postulated from LC-MS analysis. nih.gov
In oxidative degradation studies, a significant number of degradation products have been observed. One study reported the detection of seven unknown impurities under oxidative conditions. researchgate.net Another investigation into the degradation of ofloxacin by an advanced oxidation process identified seven intermediates. nih.gov The piperazine (B1678402) ring of ofloxacin has been identified as a primary site for reaction. nih.gov Common degradation pathways under oxidative stress include the oxidation of the piperazine ring, demethylation, and hydroxylation.
While specific chemical names for all degradation products across all stress conditions are not exhaustively detailed in single sources, various studies have identified key impurities. For instance, in a study on ofloxacin ear drops, seventeen impurities were structurally elucidated using high-resolution mass spectrometry, with ten of these being previously unknown. researchgate.net Some of the identified degradation products from various studies are listed below. It is important to note that some of these were identified in studies on levofloxacin (B1675101), the S-enantiomer of ofloxacin, and may also be relevant to ofloxacin degradation.
Table 2: Identified Degradation Products of Ofloxacin
| Degradation Condition | Proposed Degradation Product Name/Type | Method of Identification | Reference |
|---|---|---|---|
| Photolytic | Decarboxylated Ofloxacin | UPLC-MS/MS | nih.govresearchgate.net |
| Photolytic | Product of Piperazinyl Ring Opening | UPLC-MS/MS | nih.govresearchgate.net |
| Photolytic | 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | LC-MS | nih.gov |
| Photolytic | 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | LC-MS | nih.gov |
| Oxidative | Ofloxacin-N-oxide | LC-MS | researchgate.net |
| Oxidative | Desmethyl Ofloxacin | LC-MS | researchgate.net |
| Oxidative | Products of Piperazine Ring Oxidation | LC-MS | frontiersin.org |
| Oxidative | Hydroxylated Ofloxacin | LC-MS | frontiersin.org |
| Acidic/Alkaline | Not specifically detailed in cited literature | - | |
| Thermal | Not specifically detailed in cited literature | - |
The characterization of these degradation products is crucial for setting appropriate specifications for the drug substance and drug product to ensure their quality and safety throughout their shelf life.
Structure Activity Relationship Sar Studies
Impact of Substituents at N-1 and C-7 on Antibacterial Activity
The core structure of ofloxacin (B1677185) features a tricyclic ring system with key positions at N-1 and C-7 that significantly influence its antibacterial spectrum and potency.
The N-1 position of the quinolone ring is crucial for the antibacterial activity of ofloxacin. While ofloxacin itself has a fused ring connecting the N-1 to the C-8 position, studies on related fluoroquinolones have shown that the nature of the substituent at N-1 can dramatically alter the compound's efficacy. For instance, the introduction of bulky substituents at this position can modulate the drug's interaction with its target enzymes, DNA gyrase and topoisomerase IV.
The C-7 position is another critical determinant of the antibacterial properties of ofloxacin and other fluoroquinolones. The piperazinyl group at the C-7 position of ofloxacin is known to be a key factor in its broad spectrum of activity, including against Pseudomonas aeruginosa. Modifications to this piperazinyl ring have been extensively explored to enhance antibacterial potency and overcome resistance. For example, the introduction of a substituted thienylethyl moiety on the piperazine (B1678402) ring has been shown to improve activity against Gram-positive bacteria nih.gov. The site near the C-7 substituent is regarded as the drug-enzyme interaction domain and plays a pivotal role in controlling the spectrum and selectivity of the quinolone molecule nih.gov.
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of ofloxacin and some of its analogs with modifications at the C-7 position against various bacterial strains.
| Compound | C-7 Substituent | S. aureus | E. coli | P. aeruginosa |
| Ofloxacin | 4-methylpiperazin-1-yl | 0.20 | 0.10 | 1.56 |
| Analog 1 | 4-(2-(thiophen-2-yl)-2-oxoethyl)piperazin-1-yl | 0.19 | 6.25 | 25 |
| Analog 2 | 4-(2-(5-chlorothiophen-2-yl)-2-oxoethyl)piperazin-1-yl | 0.09 | 3.12 | 12.5 |
| Analog 3 | 4-(2-hydroxyimino-2-(thiophen-2-yl)ethyl)piperazin-1-yl | 0.04 | 1.56 | 6.25 |
Data compiled from published research findings. The specific MIC values can vary based on the bacterial strain and testing methodology.
Correlation between Lipophilicity and Antimycobacterial Activity
The lipophilicity of fluoroquinolones is a significant factor influencing their activity against mycobacteria, the causative agents of tuberculosis and other related infections. The highly lipid-rich cell wall of mycobacteria presents a formidable barrier to many antibiotics. Therefore, the ability of a drug to partition into this lipid environment is crucial for its efficacy.
Research has demonstrated that increasing the lipophilicity of fluoroquinolones can, in some cases, enhance their antimycobacterial activity. However, a simple linear relationship does not exist, and excessive lipophilicity can be detrimental to activity. The intrinsic antibacterial activity of the compound remains the primary determinant of its antimycobacterial potency nih.gov.
A study exploring a series of N-1-phenyl-substituted fluoroquinolones found that while lipophilicity was increased, this did not directly correlate with an increase in potency against mycobacteria nih.gov. Instead, the inherent activity against Gram-negative and/or Gram-positive bacteria was a more reliable predictor of antimycobacterial efficacy nih.gov. This suggests that an optimal balance of lipophilicity and intrinsic antibacterial activity is necessary for effective antimycobacterial agents.
The following table presents the lipophilicity (as log P) and antimycobacterial activity (MIC in µg/mL against Mycobacterium tuberculosis H37Rv) for ofloxacin and related fluoroquinolones.
| Compound | log P | MIC (µg/mL) |
| Norfloxacin | -1.03 | 2.0 |
| Ofloxacin | -0.39 | 1.0 |
| Ciprofloxacin (B1669076) | -0.67 | 1.0 |
| Sparfloxacin | -0.28 | 0.25 |
| Moxifloxacin | 0.06 | 0.25 |
Data compiled from various sources. Log P and MIC values can vary depending on the experimental conditions.
Modifications for Enhanced Activity or Reduced Resistance
To combat the growing threat of antibiotic resistance and to enhance the therapeutic profile of ofloxacin, numerous chemical modifications have been investigated. These modifications aim to improve potency, broaden the antibacterial spectrum, and overcome existing resistance mechanisms.
One approach involves the synthesis of hybrid molecules that combine the ofloxacin scaffold with other pharmacophores. For instance, ofloxacin-chalcone conjugates have been synthesized with the goal of enhancing antibacterial activity researchgate.netresearchgate.net. Chalcones are known to possess a wide range of biological activities, and their conjugation with ofloxacin has resulted in compounds with improved potency against certain bacterial strains researchgate.net.
Modifications at the C-7 position have been a major focus of research. The synthesis of novel levofloxacin (B1675101) (the S-enantiomer of ofloxacin) derivatives with substituted thienylethyl moieties on the piperazine ring has yielded compounds with significantly enhanced activity against Gram-positive bacteria nih.gov. Another strategy involves the introduction of a benzimidazol-1-yl-fluoroquinolone moiety at the C-7 position, which has shown promising activity against S. aureus mdpi.com.
Furthermore, the development of novel fluoroquinolones with unique structural features has led to agents with activity against resistant pathogens. Delafloxacin, a newer fluoroquinolone, exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa nih.gov. Its distinct chemical structure allows for increased cellular penetration and enhanced bactericidal activity in acidic environments, which are often characteristic of infection sites nih.gov.
Efforts to overcome resistance have also focused on designing molecules that can evade efflux pumps, a common bacterial resistance mechanism. The development of efflux pump inhibitors that can be co-administered with fluoroquinolones is an active area of research mdpi.com. Additionally, modifications to the fluoroquinolone structure itself can influence its susceptibility to efflux.
Environmental Fate, Ecotoxicity, and Remediation Research
Occurrence in Environmental Matrices (e.g., Wastewater, Sludge, Surface Water, Groundwater)
Ofloxacin (B1677185) is frequently detected in a range of environmental settings, including municipal and hospital wastewater, the influents and effluents of wastewater treatment plants (WWTPs), sewage sludge, surface water, and groundwater. nih.govresearchgate.netresearchgate.net Its presence in these matrices is a direct consequence of incomplete removal during wastewater treatment processes. researchgate.net
In WWTPs, fluoroquinolones like ofloxacin are substantially, but not completely, eliminated from the water phase, with removal efficiencies often around 80-90%. researchgate.netchimia.chsemanticscholar.org A significant portion of the compound is transferred to sewage sludge through sorption. researchgate.netchimia.chsemanticscholar.org Consequently, high concentrations of ofloxacin can be found in sludge. For instance, studies in China have reported ofloxacin concentrations in sludge ranging from 0.3 to 7.9 µg/g. nih.gov High concentrations have also been noted in sludge samples from Poland, where it was identified as posing a high risk of promoting antimicrobial resistance. nih.gov
The compound's persistence leads to its detection in aquatic environments receiving treated wastewater. In the Huixian Wetland in China, ofloxacin was detected in 76.9% of surface water samples and 93.4% of groundwater samples. mdpi.com The concentrations in surface water ranged from 1.969 to 9.058 ng/L, while in groundwater, they ranged from 0.852 to 13.853 ng/L. mdpi.com The presence of ofloxacin in both surface and groundwater indicates its mobility and potential to contaminate drinking water sources. researchgate.net
Table 1: Occurrence of Ofloxacin in Various Environmental Matrices
| Environmental Matrix | Location/Study | Concentration Range | Detection Frequency | Reference |
|---|---|---|---|---|
| Sewage Sludge | China | 0.3 - 7.9 µg/g | N/A | nih.gov |
| Surface Water | Huixian Wetland, China | 1.969 - 9.058 ng/L | 76.9% | mdpi.com |
| Groundwater | Huixian Wetland, China | 0.852 - 13.853 ng/L | 93.4% | mdpi.com |
| WWTP Influent | Poland | High, contributing to resistance risk | N/A | nih.gov |
| WWTP Effluent | Global | Detected in µg/L range | Frequently detected | researchgate.net |
Degradation in Aqueous Systems
The removal of ofloxacin from water is a significant challenge due to its chemical stability. Research has focused on various advanced oxidation processes (AOPs) and biological methods to degrade this persistent compound.
Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light. The photodegradation of ofloxacin has been shown to follow first-order kinetics. nih.govresearchgate.net The rate of this process is influenced by several factors, including the light source, the initial concentration of the compound, and the composition of the water. For example, the photoreaction rate under a high-pressure mercury lamp is significantly faster than under a xenon lamp. nih.govresearchgate.net The degradation rate also decreases as the initial concentration of ofloxacin increases. nih.govresearchgate.net In one study, with initial concentrations of 2, 4, and 6 mg/L, the corresponding rate constants were 0.163, 0.140, and 0.132 min⁻¹, respectively. nih.govresearchgate.net The process is generally faster in natural and artificial seawater compared to distilled water. nih.govresearchgate.net
Advanced photolytic processes have also been investigated. The UV/H₂O₂ process can rapidly degrade ofloxacin, with the rate being dependent on the hydrogen peroxide (H₂O₂) concentration. semanticscholar.org Similarly, photocatalysis using titanium dioxide (TiO₂) is effective. In a UV/TiO₂ system, a degradation efficiency of 89.3% was achieved in 60 minutes, which increased to 97.8% with the addition of H₂O₂. nih.gov However, it is important to note that intermediate products generated during photolysis can sometimes exhibit higher toxicity than the parent compound. nih.govresearchgate.net
Table 2: Research Findings on Photolytic Degradation of Ofloxacin
| Degradation Method | Key Conditions | Degradation Efficiency / Rate Constant | Reference |
|---|---|---|---|
| Photolysis (High-Pressure Hg Lamp) | Initial Conc. 2 mg/L | k = 0.163 min⁻¹ | nih.govresearchgate.net |
| Photolysis (High-Pressure Hg Lamp) | Initial Conc. 6 mg/L | k = 0.132 min⁻¹ | nih.govresearchgate.net |
| UV/TiO₂ | 128 mg/L TiO₂, 60 min | 89.3% | nih.gov |
| UV/TiO₂/H₂O₂ | 128 mg/L TiO₂, 1.68 mmol/L H₂O₂, 60 min | 97.8% | nih.gov |
| UV/H₂O₂ | Dependent on H₂O₂ and initial OFL conc. | Rapid degradation | semanticscholar.org |
Biodegradation offers an environmentally friendly approach to breaking down ofloxacin. Several microbial strains have been identified that can degrade this antibiotic. The strain Labrys portucalensis F11 has been shown to biotransform ofloxacin, norfloxacin, and ciprofloxacin (B1669076), primarily through the cleavage of the piperazine (B1678402) ring. nih.govresearchgate.net The degradation occurs when the fluoroquinolones are supplied individually or as a mixture in the presence of an easily degradable carbon source. nih.govresearchgate.net The extent of consumption depends on the initial concentration, which ranged from 0.8 to 30 µM in the study. nih.gov
Another study isolated a novel Bacillus sp. strain, HD1, from contaminated soil, which effectively degrades ofloxacin. frontiersin.org Under optimal conditions (30°C, pH 7.0), this strain achieved a degradation efficiency of about 66.2% for an initial ofloxacin concentration of 5 mg/L after seven days of incubation. frontiersin.org The primary degradation pathways involved the oxidation of the piperazine ring, demethylation, and hydroxylation. frontiersin.org Furthermore, a mixed bacterial-fungal consortium demonstrated the ability to degrade ofloxacin, reducing its concentration by 60% after 28 days. scispace.com
Table 3: Microbial Strains Capable of Ofloxacin Biodegradation
| Microbial Strain / Consortium | Degradation Efficiency | Incubation Time | Key Findings | Reference |
|---|---|---|---|---|
| Bacillus sp. HD1 | ~66.2% | 7 days | Optimal conditions: 30°C, pH 7.0. Degradation via oxidation, demethylation. | frontiersin.org |
| Mixed bacterial-fungal consortium | 60% | 28 days | Consortium reduced toxicity of the antibiotic. | scispace.com |
| Labrys portucalensis F11 | Total uptake at low conc. | N/A | Biotransformation via cleavage of the piperazine ring. | nih.govresearchgate.net |
Sonochemical degradation utilizes high-frequency ultrasound to induce chemical reactions. The degradation of ofloxacin in water has been investigated using low-frequency (20 kHz), high-energy ultrasound. nih.govresearchgate.net The process relies on the formation of radicals in the liquid bulk rather than thermal reactions. nih.govresearchgate.net The efficiency of degradation increases with higher ultrasound energy and the addition of hydrogen peroxide, while it decreases with higher initial drug concentrations. nih.govresearchgate.net
Experiments conducted at applied power densities from 130 to 640 W/L and drug concentrations of 5-20 mg/L showed low to moderate levels of degradation, never exceeding 50%. nih.govresearchgate.net The type of sparging gas also influences the reaction rate, with argon being more effective than diatomic gases like air or oxygen, due to its physical properties that favor sonochemical activity. nih.govresearchgate.net
Ecotoxicological Impact on Non-Target Organisms
The release of ofloxacin into the environment poses a risk to non-target organisms, particularly microorganisms that form the base of aquatic food webs.
Toxicity tests on the green algae Raphidocelis subcapitata (formerly Pseudokirchneriella subcapitata) determined a 96-hour EC₅₀ (the concentration causing a 50% effect on growth) of 4.241 mg/L for ofloxacin. nih.gov This indicates a relatively high toxicity to this primary producer. The impact on bacterial communities is also a concern, as exposure to ofloxacin can disrupt the balance of microbial ecosystems by inhibiting the growth of both pathogenic and beneficial bacteria. nih.gov
Table 4: Ecotoxicity of Ofloxacin on Non-Target Microorganisms
| Organism | Endpoint | Value | Key Finding | Reference |
|---|---|---|---|---|
| Raphidocelis subcapitata (Green Algae) | 96-hour EC₅₀ (Growth Inhibition) | 4.241 mg/L | Demonstrates high toxicity to a key primary producer. | nih.gov |
| Microcystis aeruginosa (Cyanobacteria) | Growth | Inhibitory Effect | Ofloxacin exposure inhibits the growth of this cyanobacterium. | researchgate.netnih.gov |
| Freshwater Prokaryotic Community | Community Structure & Function | Altered at 0.1 mg/L | Reduced nitrogen fixation and photosynthetic capacity. | researchgate.netnih.gov |
Toxicity to Aquatic Organisms (e.g., Rotifers, Crustaceans, Fish)
Ofloxacin hydrochloride exhibits varying levels of toxicity to different aquatic organisms. The sensitivity is generally highest in photosynthetic organisms like algae and cyanobacteria, followed by crustaceans, with fish showing lower sensitivity.
Research has established the median effective concentration (EC50) and median lethal concentration (LC50) for ofloxacin across several species. For the freshwater rotifer Brachionus calyciflorus, an inhibitory concentration of 100 µg/L has been reported gvsu.edu. Crustaceans also show susceptibility; for Ceriodaphnia dubia, the 48-hour EC50 for immobilization is 17.41 mg/L, while the 7-day EC50 for population growth inhibition is significantly lower at 3.13 mg/L nih.gov. Tests on Daphnia magna showed limited toxicity, with a no-observed-effect concentration (NOEC) near 10 mg/L for 48-hour survival nih.gov.
Fish have demonstrated lower sensitivity to ofloxacin. For the fathead minnow (Pimephales promelas), a 7-day early life stage test indicated limited toxicity, with a NOEC for survival and growth at 10 mg/L nih.govnih.gov. Interestingly, at a concentration of 10 mg/L, fish dry weights were significantly higher than in control groups nih.gov. In contrast, the cyanobacterium Microcystis aeruginosa is highly sensitive, with EC50 values for 5-day growth and reproduction reported to be as low as 7.9 to 1,960 µg/L nih.gov.
Interactive Data Table: Ecotoxicity of Ofloxacin to Aquatic Organisms
| Species | Phylum/Class | Endpoint | Concentration | Reference |
| Brachionus calyciflorus | Rotifera | Inhibition | 100 µg/L | gvsu.edu |
| Ceriodaphnia dubia | Crustacea | 48-h EC50 (Immobilization) | 17.41 mg/L | nih.gov |
| Ceriodaphnia dubia | Crustacea | 7-day EC50 (Growth Inhibition) | 3.13 mg/L | nih.gov |
| Daphnia magna | Crustacea | 48-h NOEC (Survival) | ~10 mg/L | nih.gov |
| Pimephales promelas | Chordata (Fish) | 7-day NOEC (Survival/Growth) | 10 mg/L | nih.govnih.gov |
| Microcystis aeruginosa | Cyanobacteria | 5-day EC50 (Growth) | 7.9 - 1,960 µg/L | nih.gov |
| Pseudokirchneriella subcapitata | Chlorophyta (Green Algae) | 3-day EC50 (Growth) | 1,100 - 22,700 µg/L | nih.gov |
| Bellamya aeruginosa | Mollusca (Snail) | 48-h EC50 (Activity Inhibition) | 222.6 mg/L | nih.gov |
Implications for Aquatic Community Structure
The presence of ofloxacin in aquatic ecosystems, even at low concentrations, can significantly alter the structure and function of microbial communities. Its selective toxicity poses a risk to the ecological balance nih.govrdd.edu.iq. Ofloxacin has been shown to inhibit the growth of key primary producers like the cyanobacterium Microcystis aeruginosa rdd.edu.iqresearchgate.netnih.gov.
Remediation Strategies for Environmental Removal
Given the potential for ecotoxicity, the development of effective strategies to remove ofloxacin from water and wastewater is a critical area of research. nih.gov. Technologies investigated include adsorption, advanced oxidation processes, and biological treatments.
Adsorption Technologies (e.g., Activated Carbon, Metal-Organic Frameworks, Oryza Sativa Husk Ash)
Adsorption is a promising method for ofloxacin removal due to its operational simplicity and efficiency nih.gov. Various adsorbent materials have been explored.
Activated Carbon: Activated carbon derived from various sources, including agricultural waste like cassava stems, has been effectively used to adsorb ofloxacin from aqueous solutions nih.gov. Surface modification of activated carbon, for example with sodium hydroxide (B78521) or zinc chloride, can further enhance its adsorption capacity by increasing the surface area and adding more oxygen functional groups nih.gov.
Metal-Organic Frameworks (MOFs): MOFs are porous materials with high specific surface areas, making them excellent candidates for adsorption. A copper-doped zeolitic imidazolate framework (Cu-ZIF-8) demonstrated a remarkably high adsorption capacity for ofloxacin, reaching 599.96 mg·g⁻¹, which is 4.2 times higher than that of unmodified ZIF-8 nih.gov. This highlights the potential of metal-doping to improve the performance of MOFs nih.gov.
Oryza Sativa Husk Ash (RHA): Rice husk ash, an agricultural byproduct, has been identified as a low-cost and effective adsorbent for ofloxacin nih.gov. Studies have investigated the adsorptive interaction of RHA with ofloxacin, optimizing parameters such as pH, adsorbent dosage, and contact time to maximize removal nih.gov. At optimal conditions (pH 6, dosage 7.94 g/L, time 430 min), a removal of 79.71% was achieved nih.gov. Functionalizing RHA with deep eutectic solvents has also been shown to be an effective approach for ofloxacin adsorption nih.gov.
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) utilize highly reactive hydroxyl radicals to degrade recalcitrant organic pollutants like ofloxacin into simpler, less harmful compounds.
Various AOPs have proven effective for ofloxacin degradation:
Ozonation: This process is effective in removing a wide range of micropollutants. Studies on the continuous ozonation of ofloxacin have shown it to be easily degraded, primarily through molecular ozone attack.
UV-based Processes: The combination of ultraviolet (UV) light with oxidants like hydrogen peroxide (H₂O₂) or persulfate (PDS) generates hydroxyl radicals that efficiently degrade ofloxacin. One study found that a UV/Oxone/Co²⁺ process achieved 100% degradation of ofloxacin in 60 minutes under optimal conditions.
Fenton and Photo-Fenton Processes: These methods use iron salts and hydrogen peroxide to produce hydroxyl radicals and have been successfully applied to degrade pharmaceutical compounds.
Ionizing Radiation: Technologies such as gamma-rays and electron beams can also initiate remediation processes. These methods have been shown to effectively remove ofloxacin from aqueous solutions, with the rate of decomposition being enhanced by the presence of oxygen.
Biological Treatment Processes in Wastewater
Biological treatment systems are a cornerstone of wastewater management, but their performance can be affected by the presence of antibiotics. Ofloxacin has been shown to negatively impact pollutant removal in conventional aerobic biofilm systems by triggering oxidative stress and altering the bacterial community composition. High levels of ofloxacin led to a decrease in the removal efficiency of chemical oxygen demand (COD), ammonium (B1175870), and total phosphorus.
However, certain biological systems have demonstrated resilience and high removal efficiency for ofloxacin:
Constructed Wetlands (CWs): CWs are an effective technology for purifying micro-polluted water. The presence of aquatic plants in these systems appears to protect the microbial community from the negative effects of ofloxacin, allowing for efficient nitrogen removal even in contaminated water biotoxicity.com.
Constructed Wetland-Microbial Fuel Cell (CW-MFC) Systems: An enhanced system combining a constructed wetland with a microbial fuel cell demonstrated exceptional removal efficiency of over 96% for ofloxacin across various concentrations. Inoculation with specific electroactive bacteria, such as Shewanella oneidensis, further enhanced microbial diversity and removal performance nih.gov.
Novel Research Avenues and Repurposing
Repurposing for Non-Antimicrobial Applications
Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and efficient strategy for drug development. Ofloxacin (B1677185) is among the compounds being explored for applications beyond its antimicrobial functions.
Recent research has illuminated a potential role for ofloxacin in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govasm.org These conditions are often characterized by the misfolding and aggregation of proteins. One area of investigation focuses on ofloxacin's ability to disrupt actin aggresomes, specifically Hirano bodies, which are actin-rich paracrystalline inclusion bodies found in the hippocampus region of the brain. nih.govasm.org
Studies have demonstrated that ofloxacin can interfere with actin polymerization dynamics in a concentration-dependent manner, leading to the disruption of these aggregates. nih.govasm.org This effect on actin, a key component of the cellular cytoskeleton, suggests a potential therapeutic avenue for neurological disorders where actin dysregulation is implicated. nih.gov The mechanism is thought to involve ofloxacin binding to actin, which induces a conformational change and inhibits the interaction of actin monomers required for the formation of aggregates. nih.gov By disrupting these pathological protein structures, ofloxacin could potentially mitigate the progression of certain neurodegenerative conditions. nih.govasm.org
Research on Biofilm Eradication Mechanisms
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotic therapies. Research into ofloxacin's ability to eradicate biofilms is a critical area of study. The primary mechanism of action of ofloxacin, the inhibition of DNA gyrase and topoisomerase IV, is fundamental to its bactericidal effect on the bacteria within the biofilm.
However, the EPS matrix presents a significant barrier to antibiotic penetration. Studies have shown that EPS can inhibit the sorption of ofloxacin, effectively reducing the concentration of the drug that reaches the bacterial cells. nih.gov Conversely, some research indicates that fluoroquinolones like ofloxacin can penetrate biofilms, but their efficacy is diminished against the slow-growing or dormant bacteria within the biofilm community. Furthermore, the stress conditions within a biofilm can induce a state of tolerance in bacteria, partly through mechanisms like the SOS response, which can be triggered by DNA damage caused by ofloxacin. This complex interplay between the antibiotic, the protective biofilm matrix, and the physiological state of the bacteria is a key focus of research aimed at improving biofilm eradication strategies.
Novel Drug Delivery Systems (e.g., Nanoparticles, Liposomes)
To overcome challenges such as poor solubility, limited bioavailability, and the need for frequent administration, novel drug delivery systems for ofloxacin are being developed. These systems aim to enhance the therapeutic efficacy of the drug.
Nanoparticles : Solid lipid nanoparticles (SLNs) have emerged as a promising carrier for ofloxacin. mdpi.com These nanoparticles can encapsulate ofloxacin, leading to a sustained-release effect and improved penetration into bacterial cells. mdpi.com Studies have shown that ofloxacin-loaded SLNs can enhance the drug's antibacterial activity, improve its bioavailability upon oral administration, and prolong its circulation time in the body. mdpi.com
Liposomes : Liposomes, which are microscopic vesicles composed of a lipid bilayer, are another effective drug delivery system for ofloxacin. Ofloxacin-loaded liposomes have been shown to increase the intracellular concentration of the drug in bacteria. This enhanced delivery can lead to improved antimicrobial activity compared to the free drug. Liposomes are biodegradable, non-toxic, and can be tailored to target specific sites of infection, making them a versatile platform for enhancing ofloxacin's therapeutic potential.
Combination Therapies for Synergistic Effects
Combining ofloxacin with other antimicrobial agents is a strategy being explored to enhance its efficacy, overcome resistance, and broaden its spectrum of activity. A synergistic effect occurs when the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects.
For instance, studies have investigated the combination of ofloxacin and fluconazole against azole-resistant Candida albicans. While ofloxacin alone has no effect on this fungus, its combination with fluconazole has been shown to reduce the number of yeast cells in in-vivo models, suggesting a potential synergistic interaction that could be beneficial in treating mixed infections or infections caused by resistant organisms. mdpi.com Another example is the combination of ofloxacin with the cephalosporin antibiotic cefotaxime, which has demonstrated synergistic interactions against common clinical pathogens. sci-hub.box Such combination therapies hold promise for treating complex infections and combating the growing challenge of antimicrobial resistance.
Preclinical Studies: In Vitro and In Vivo Efficacy Models
The efficacy of ofloxacin has been extensively evaluated in preclinical models, which are essential for understanding its antibacterial spectrum and potential clinical applications.
Ofloxacin exhibits a broad spectrum of in vitro activity against a wide range of both Gram-positive and Gram-negative bacteria. nih.gov Its potency is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Gram-Positive Bacteria: Ofloxacin is active against many Gram-positive pathogens. This includes methicillin-susceptible and methicillin-resistant Staphylococcus aureus, other staphylococci, and various species of Streptococcus. nih.gov The following table summarizes the MIC values for ofloxacin against selected Gram-positive bacteria.
| Gram-Positive Bacteria | MIC Range (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.25 - 2 | 2 |
| Staphylococcus aureus (Methicillin-Resistant) | 0.25 - 2 | 2 |
| Other Staphylococci | 0.5 - 4 | 2 |
| Streptococcus faecalis | 1 - 16 | 8 |
| Streptococcus faecium | 2 - 8 | 8 |
| Propionibacterium acnes | - | 2 |
| Clostridia spp. | 2 - 16 | 8 |
Gram-Negative Bacteria: Ofloxacin demonstrates potent activity against a wide array of Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. nih.gov The table below provides an overview of ofloxacin's in vitro activity against representative Gram-negative organisms.
| Gram-Negative Bacteria | MIC Range (mg/L) | MIC90 (mg/L) |
| Escherichia coli | ≤0.06 - 0.5 | 0.12 |
| Klebsiella pneumoniae | ≤0.06 - 1 | 0.25 |
| Enterobacter cloacae | ≤0.06 - 1 | 0.25 |
| Serratia marcescens | 0.12 - 2 | 0.5 |
| Proteus mirabilis | ≤0.06 - 0.5 | 0.12 |
| Pseudomonas aeruginosa | 0.25 - 8 | 4 |
| Acinetobacter spp. | - | 3.12 |
Animal Model Studies (e.g., Ocular Permeation, Thigh Infection Models)
Ofloxacin hydrochloride has been the subject of numerous animal model studies to evaluate its efficacy and pharmacokinetic properties in specific infection scenarios. These models, particularly those for ocular permeation and thigh infections, provide crucial preclinical data.
Ocular Permeation Studies:
The ability of ofloxacin to penetrate ocular tissues is a critical determinant of its efficacy in treating eye infections. Studies in rabbits have been instrumental in characterizing the ocular pharmacokinetics of ofloxacin.
In one study, the ocular penetration of a 0.3% ofloxacin solution was compared to a 1.5% levofloxacin (B1675101) solution in rabbits. Following a single topical dose, the concentrations of ofloxacin in the cornea and aqueous humor were measured. The results indicated that levofloxacin, the L-isomer of ofloxacin, achieved approximately five times greater maximum concentrations in both the cornea and aqueous humor compared to ofloxacin. researchgate.net This difference in penetration allows for the potential of less frequent dosing with levofloxacin to maintain therapeutic levels. researchgate.net
Another rabbit study investigated the potential for retinal toxicity with intensive topical and oral administration of ofloxacin. nih.gov This study confirmed that ofloxacin effectively penetrates the vitreous humor, with the highest concentrations observed after combined oral and topical administration. nih.gov Despite achieving significant antimicrobial concentrations in both the aqueous and vitreous humor, there was no evidence of retinal toxicity, as determined by ophthalmoscopy, electroretinography, and histopathological examination. nih.gov
The following table summarizes the peak vitreous humor concentrations of ofloxacin after different administration routes in rabbits:
| Administration Route | Peak Vitreous Ofloxacin Level (µg/mL) | Time to Peak Level (hours) |
| Topical | 0.026 | Not Specified |
| Oral | 0.230 | Not Specified |
| Combined Oral and Topical | 0.892 | 8 |
Data sourced from a study on the retinal safety of ofloxacin in rabbits. nih.gov
Thigh Infection Models:
The murine thigh infection model is a standardized and sensitive method for evaluating the in vivo efficacy of antimicrobial agents. While specific studies focusing solely on a neutropenic thigh infection model with this compound are not extensively detailed in the provided search results, a closely related subcutaneous abscess model in mice provides valuable insights into its effectiveness.
In a study evaluating the chemotherapeutic efficacy of ofloxacin against Staphylococcus aureus, a subcutaneous abscess was established in mice. nih.gov The animals were treated orally with ofloxacin, and the efficacy was determined by the reduction of viable bacteria in the abscess. The 50% effective dose (ED50) for ofloxacin, based on a 90% reduction in viable bacteria compared to untreated controls, was 25.2 mg/kg. nih.gov This demonstrates the potent in vivo activity of ofloxacin in a localized soft tissue infection model. The study attributed the excellent efficacy of ofloxacin to its high oral absorbability and good tissue distribution. nih.gov
Studies in Specific Patient Populations (e.g., Renal Impairment, Hepatic Impairment)
The pharmacokinetic profile of this compound can be significantly altered in patients with compromised organ function, necessitating careful consideration in these populations.
Studies in Patients with Renal Impairment:
The elimination of ofloxacin is highly dependent on renal function. nih.gov Consequently, its pharmacokinetics are significantly altered in patients with renal impairment. Multiple studies have consistently demonstrated that a reduction in creatinine clearance leads to a proportional decrease in the renal clearance of ofloxacin and a prolongation of its elimination half-life. nih.govnih.gov
One study involving patients with severe chronic renal failure (creatinine clearance <20 ml/min) revealed a marked increase in the elimination half-life of ofloxacin to 23.1 hours, compared to 2.9 hours in healthy subjects. nih.gov The maximum concentration and the area under the curve were also greater in the renal failure group. nih.gov
The following table summarizes the key pharmacokinetic parameters of ofloxacin in healthy subjects versus those with severe chronic renal failure:
| Pharmacokinetic Parameter | Healthy Subjects | Patients with Severe CRF (CCR < 20 ml/min) |
| Elimination Half-life (t½) | 2.9 ± 0.5 hours | 23.1 ± 7.0 hours |
| Renal Clearance | 261.0 ± 46.6 ml/min | 8.0 ± 4.7 ml/min |
| 24-hour Renal Excretion (% of dose) | 91.9 ± 5.4% | 14.1 ± 5.5% |
Data from a study on the pharmacokinetics of ofloxacin in severe chronic renal failure. nih.gov
These findings underscore the necessity of dosage adjustments in patients with renal insufficiency to prevent drug accumulation and potential toxicity. nih.govdrugbank.comdroracle.ai It has also been noted that ofloxacin is dialyzable, which should be considered when determining dosing regimens for patients undergoing hemodialysis. nih.gov
Studies in Patients with Hepatic Impairment:
The impact of hepatic impairment on the pharmacokinetics of ofloxacin has also been investigated. In patients with alcoholic cirrhosis, the pharmacokinetics of ofloxacin were found to be influenced, particularly by the concurrent renal dysfunction often seen in patients with ascites. nih.gov
A study in a rat model of hepatic fibrosis demonstrated altered pharmacokinetics of ofloxacin. magtechjournal.com Following oral administration in rats with hepatic fibrosis, the absorption, distribution, and elimination of ofloxacin were slower. The area under the curve (AUC) and peak concentration (Cmax) were decreased, while the half-life of absorption, half-life of elimination, and time to peak concentration were all increased. magtechjournal.com The absolute bioavailability of ofloxacin was also reduced in this animal model. magtechjournal.com
While human data is more limited compared to renal impairment, one review of fluoroquinolone pharmacokinetics in hepatic failure noted that for ofloxacin, there was no clear relationship between its kinetics and standard liver function tests. nih.gov This suggests that monitoring plasma drug levels may be necessary to guide dosing in cirrhotic patients. nih.gov
Q & A
Basic: What is the molecular mechanism of action of Ofloxacin Hydrochloride against bacterial targets?
This compound, a fluoroquinolone antibiotic, primarily inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. DNA gyrase is essential for introducing negative supercoils into DNA during replication, while topoisomerase IV resolves interlinked daughter chromosomes. By binding to these enzymes, Ofloxacin stabilizes DNA-enzyme complexes, causing double-strand DNA breaks and triggering bacterial apoptosis. Methodologically, enzyme inhibition assays (e.g., gel electrophoresis to visualize DNA supercoiling) and mutant strain studies (e.g., gyrA mutations conferring resistance) are used to validate its mechanism .
Basic: What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection is widely employed. For instance, a validated HPLC method uses a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0), and detection at 294 nm. Experimental design (e.g., Box-Behnken) optimizes parameters like flow rate and injection volume to enhance resolution and sensitivity. Spectrophotometric methods (e.g., UV-Vis at 294 nm) and electrochemiluminescence (ECL) using Ru(bpy)₃²⁺-nanocomposite-modified electrodes are also effective for trace analysis .
Advanced: How can pharmacokinetic parameters of this compound be modeled in vivo?
A two-compartmental open model is commonly applied. For example, in pharmacokinetic studies on Carassius auratus (crucian carp), parameters like absorption half-life (t₁/₂α = 0.63 h), distribution half-life (t₁/₂β = 4.96 h), and elimination half-life (t₁/₂γ = 47.79 h) were derived using plasma concentration-time data. Nonlinear regression analysis (e.g., WinNonlin®) and Bayesian estimation are critical for modeling drug absorption, bioavailability, and tissue penetration .
Advanced: What experimental approaches identify resistance mechanisms to this compound?
Resistance often arises from mutations in gyrA (DNA gyrase) or parC (topoisomerase IV) genes. Methods include:
- PCR and sequencing of target genes to detect mutations (e.g., Ser83Leu in gyrA).
- Minimum inhibitory concentration (MIC) assays comparing wild-type and mutant strains.
- Efflux pump inhibition studies using agents like phenylalanine-arginine β-naphthylamide (PAβN) to assess overexpression of multidrug resistance (MDR) pumps .
Advanced: How do adsorption studies optimize this compound removal from wastewater?
Binary adsorption experiments using agricultural waste-derived adsorbents (e.g., Oryza sativa husk ash) evaluate competitive adsorption with other antibiotics (e.g., ciprofloxacin). Langmuir and Freundlich isotherm models quantify adsorption capacity, while kinetic studies (pseudo-second-order) assess rate mechanisms. Parameters like pH, temperature, and ionic strength are optimized via factorial design .
Advanced: How is electrochemiluminescence (ECL) applied in this compound detection?
A nanocomposite electrode (multiwall carbon nanotube/SiO₂ sol-gel-Ru(bpy)₃²⁺) enhances ECL sensitivity. Ofloxacin acts as a co-reactant, amplifying the ECL signal. Method validation includes linearity (0.1–10 µM), limit of detection (LOD = 0.03 µM), and interference studies with structurally similar fluoroquinolones .
Basic: What stability-indicating assays evaluate this compound under stress conditions?
Forced degradation studies under acidic, alkaline, oxidative, and thermal stress (e.g., 0.1M HCl, 70°C) are analyzed via HPLC. Peak purity plots (PDA detection) confirm no co-eluting degradation products. Accelerated stability studies (40°C/75% RH for 6 months) assess shelf-life using ICH guidelines .
Advanced: How do synergistic combinations enhance this compound efficacy?
Checkerboard assays determine fractional inhibitory concentration indices (FICI) for combinations with β-lactams or aminoglycosides. Time-kill curves (0–24 h) quantify bactericidal synergy. In Pseudomonas aeruginosa models, Ofloxacin combined with ceftazidime reduces MICs by 4-fold, suggesting enhanced penetration or efflux pump inhibition .
Advanced: What experimental design strategies improve HPLC method development?
Response surface methodology (RSM) with central composite design optimizes factors:
- Independent variables : Mobile phase ratio, pH, flow rate.
- Responses : Retention time, peak asymmetry, resolution.
Statistical validation (ANOVA, lack-of-fit tests) ensures robustness. For example, a 3³ factorial design identified optimal acetonitrile:buffer (25:75 v/v) at pH 3.0 .
Advanced: How is whole-genome sequencing (WGS) used to study resistance gene dissemination?
WGS of resistant isolates identifies plasmid-borne qnr genes or integron-associated aac(6')-Ib-cr. Bioinformatic tools (e.g., ResFinder, CARD) annotate resistance determinants. Phylogenetic analysis tracks clonal spread in hospital outbreaks, linking gyrA mutations to fluoroquinolone resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
